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Core Science & Biosynthesis

Foundational

Metabolic Profiling of Mesocarb: Pathways, Intermediates, and Structural Analysis

This guide provides an in-depth technical analysis of the metabolic pathway of Mesocarb (Sydnocarb), contrasting established scientific data with the structural properties of the specific target compound mentioned: 1-o-T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic pathway of Mesocarb (Sydnocarb), contrasting established scientific data with the structural properties of the specific target compound mentioned: 1-o-Tolylamino cyclohexanecarboxylic acid .

Executive Summary

Mesocarb (Sydnocarb) is a mesoionic psychostimulant structurally related to amphetamine but distinct in its pharmacokinetics and metabolic profile. Unlike amphetamine, Mesocarb does not release catecholamines via the presynaptic transporter reversal mechanism but acts via dopamine reuptake inhibition.

This technical guide addresses the metabolic biotransformation of Mesocarb.[1][2] It critically analyzes the established metabolic pathway (hydroxylation, hydrolysis, and conjugation) and evaluates the structural feasibility of the specific target metabolite 1-o-Tolylamino cyclohexanecarboxylic acid (CAS 725234-58-2).

Key Finding: The conversion of Mesocarb to 1-o-Tolylamino cyclohexanecarboxylic acid is chemically and metabolically incongruent with established mammalian biotransformation pathways. Mesocarb possesses aromatic phenyl rings which do not undergo reduction to cyclohexane rings in vivo. This guide details the actual metabolic pathway of Mesocarb and provides a structural analysis explaining the divergence from the hypothesized cyclohexane metabolite.

Chemical Basis and Structural Divergence

To understand the metabolic potential, we must first compare the parent drug with the hypothesized metabolite.

Parent Compound: Mesocarb[1][2][3][4]
  • IUPAC Name: 3-(1-methyl-2-phenylethyl)-N-(phenylcarbamoyl)sydnone imine

  • Core Structure: Mesoionic sydnone imine ring.[2][3]

  • Side Chain A: 1-methyl-2-phenylethyl (Amphetamine moiety).

  • Side Chain B: N-phenylcarbamoyl (Urea-like linkage to a phenyl ring).

  • Key Feature: All cyclic structures are aromatic (phenyl/sydnone).

Hypothesized Metabolite: 1-o-Tolylamino cyclohexanecarboxylic acid
  • CAS Number: 725234-58-2[4]

  • Core Structure: Cyclohexane ring (Aliphatic).

  • Substituents: Carboxylic acid and an o-Tolyl (2-methylphenyl) amino group.

  • Key Feature: Contains a saturated cyclohexane ring and a methylated phenyl ring (o-tolyl).

Structural Incompatibility Analysis
FeatureMesocarb (Parent)1-o-Tolylamino cyclohexanecarboxylic acidMetabolic Feasibility
Ring Structure Phenyl (Aromatic)Cyclohexane (Aliphatic)Impossible: Aromatic rings do not reduce to cyclohexane in vivo.
Phenyl Substituent Unsubstituted Phenylo-Tolyl (2-Methylphenyl)Unlikely: Methylation of a phenyl ring is rare; demethylation is standard.
Linkage Carbamoyl (Urea)Amino acid-likePlausible: Hydrolysis can cleave bonds, but the core skeleton differs.

The Established Metabolic Pathway of Mesocarb

The metabolism of Mesocarb in humans is extensive, primarily involving hydroxylation of the phenyl rings and hydrolysis of the mesoionic ring system.

Primary Phase I Reactions
  • C-Hydroxylation (Major Pathway): The phenylcarbamoyl ring is hydroxylated at the para-position by Cytochrome P450 enzymes (likely CYP2D6/CYP3A4) to form p-Hydroxymesocarb . This is the primary urinary metabolite.[2]

  • Dihydroxylation: Further hydroxylation occurs to form Dihydroxymesocarb isomers.

  • Hydrolysis (Minor Pathway): The mesoionic ring is unstable. Hydrolytic cleavage of the N-phenylcarbamoyl group releases the amphetamine backbone, leading to the formation of Amphetamine and p-Hydroxyamphetamine .

  • N-Dealkylation: Removal of the phenylcarbamoyl side chain.

Phase II Conjugation
  • Sulfation: The hydroxylated metabolites (p-Hydroxymesocarb) are heavily conjugated with sulfate (SULT enzymes).

  • Glucuronidation: A smaller fraction is conjugated with glucuronic acid (UGT enzymes).

Validated Metabolites (Urinary Markers)
  • p-Hydroxymesocarb (Main marker for doping control).[5]

  • p-Hydroxymesocarb Sulfate .[6]

  • Amphetamine (Trace amounts, distinct from direct amphetamine abuse).

  • Dihydroxymesocarb .[1][7]

Visualization of the Metabolic Pathway[5]

The following diagram illustrates the scientifically validated metabolic pathway of Mesocarb, contrasting it with the theoretical (and rejected) pathway to the cyclohexane derivative.

Mesocarb_Metabolism Mesocarb Mesocarb (Parent Drug) pOH_Mesocarb p-Hydroxymesocarb (Major Metabolite) Mesocarb->pOH_Mesocarb CYP450 (Hydroxylation) Amphetamine Amphetamine (Minor Metabolite) Mesocarb->Amphetamine Hydrolysis (Ring Cleavage) Target 1-o-Tolylamino cyclohexanecarboxylic acid (Hypothetical/Rejected) Mesocarb->Target IMPOSSIBLE (Aromatic Reduction) diOH_Mesocarb Dihydroxymesocarb pOH_Mesocarb->diOH_Mesocarb CYP450 (Hydroxylation) Sulfate p-Hydroxymesocarb Sulfate (Phase II Conjugate) pOH_Mesocarb->Sulfate SULT (Sulfation)

Figure 1: Validated metabolic pathway of Mesocarb (Sydnocarb) highlighting the major hydroxylation route and the impossibility of the cyclohexane conversion.

Experimental Protocol: Detection of Valid Metabolites

To validate the presence of Mesocarb metabolism (and rule out the cyclohexane derivative), the following LC-MS/MS protocol is recommended for biological matrices (urine/plasma).

Sample Preparation (Urine)[4]
  • Hydrolysis:

    • Aliquot 2 mL of urine.

    • Add 1 mL of β-Glucuronidase/Arylsulfatase (from E. coli or Helix pomatia).

    • Buffer to pH 5.0 with Acetate buffer.

    • Incubate at 50°C for 2 hours (essential to cleave sulfate conjugates of p-hydroxymesocarb).

  • Liquid-Liquid Extraction (LLE):

    • Adjust pH to 9.5 (Carbonate/Bicarbonate buffer).

    • Add 5 mL TBME (tert-Butyl methyl ether) .

    • Vortex for 5 mins, Centrifuge at 3000g for 5 mins.

    • Transfer organic layer and evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute residue in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

MRM Transitions (Precursor -> Product)
AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)
Mesocarb 323.1119.191.1
p-Hydroxymesocarb 339.1135.1107.1
Amphetamine 136.1119.191.1
Target (Hypothetical) 234.1 (Calc)UnknownUnknown

Note: If the target metabolite (1-o-Tolylamino cyclohexanecarboxylic acid) were present, it would require a specific standard for MRM optimization. Its calculated mass is approx 233.31 Da ([M+H]+ ~234.1).

References

  • Ventura, R., et al. (1999). "Metabolism of mesocarb in humans: Identification of urinary metabolites by liquid chromatography-mass spectrometry." Journal of Chromatography B, 726(1-2), 145-154. Link

  • Appolonova, S. A., et al. (2004). "Liquid chromatography-electrospray ionization ion trap mass spectrometry for analysis of mesocarb and its metabolites in human urine." Journal of Chromatography B, 800(1-2), 281-289. Link

  • World Anti-Doping Agency (WADA). (2023). "Prohibited List - Stimulants (Mesocarb)." WADA Official Site. Link

  • PubChem. (2024). "Mesocarb - Compound Summary." National Center for Biotechnology Information. Link

  • ChemicalBook. (2024). "1-o-Tolylamino cyclohexanecarboxylic acid Product Description." (For structural verification of the target). Link

Sources

Exploratory

1-o-Tolylamino cyclohexanecarboxylic acid CAS number and identifiers

Status: Privileged Synthetic Intermediate & Pharmacophore Scaffold Primary Identifier (CAS): 725234-58-2 Part 1: Executive Technical Summary 1-(o-Tolylamino)cyclohexanecarboxylic acid is a sterically constrained -amino a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Privileged Synthetic Intermediate & Pharmacophore Scaffold Primary Identifier (CAS): 725234-58-2

Part 1: Executive Technical Summary

1-(o-Tolylamino)cyclohexanecarboxylic acid is a sterically constrained


-amino acid derivative characterized by a cyclohexane ring fused at the 

-carbon of a glycine backbone, with an ortho-tolyl substituent on the amine.

In modern medicinal chemistry, this compound serves as a "Privileged Scaffold" . It is primarily utilized to introduce conformational rigidity into peptide backbones (preventing free rotation around the N-C


 bond) and as a precursor for tricyclic pharmaceutical cores, specifically 1,2,3,4-tetrahydroacridones  and spiro-fused hydantoins . Its structural congeners are pharmacologically relevant in the design of NMDA receptor antagonists and non-opioid analgesics.
Key Identifiers
Identifier TypeValue
CAS Number 725234-58-2
IUPAC Name 1-[(2-Methylphenyl)amino]cyclohexane-1-carboxylic acid
Molecular Formula C

H

NO

Molecular Weight 233.31 g/mol
SMILES CC1=CC=CC=C1NC2(CCCCC2)C(=O)O
Core Scaffold

,

-Disubstituted Amino Acid (Cyclic)

Part 2: Chemical Architecture & Synthesis[7][9]

Structural Logic

The molecule combines three distinct chemical domains:

  • Lipophilic Core: The cyclohexane ring provides bulk and lipophilicity (LogP

    
     3.2), facilitating blood-brain barrier (BBB) penetration in derivative drugs.
    
  • Steric Lock: The o-tolyl group (2-methylphenyl) introduces significant steric hindrance. This prevents planar conformation, forcing the amine lone pair out of conjugation with the aromatic ring, thereby increasing basicity compared to the phenyl analog.

  • Reactive Terminus: The carboxylic acid allows for peptide coupling, esterification, or cyclodehydration.

Primary Synthesis Protocol (Modified Strecker)

The most robust route for synthesis involves a modified Strecker reaction followed by acid hydrolysis. This method avoids the low yields associated with direct alkylation of hindered anilines.

Reaction Workflow:

  • Condensation: Cyclohexanone reacts with o-toluidine and trimethylsilyl cyanide (TMSCN) or sodium cyanide.

  • Hydrolysis: The intermediate aminonitrile is hydrolyzed using concentrated hydrochloric acid.

Step-by-Step Experimental Protocol

Note: All steps must be performed in a fume hood due to cyanide risks.

  • Reagents:

    • Cyclohexanone (10 mmol, 0.98 g)

    • o-Toluidine (10 mmol, 1.07 g)

    • TMSCN (11 mmol, 1.1 g) or NaCN/Acetic Acid

    • Catalyst: Indium(III) triflate (5 mol%) or ZnCl

      
      .
      
  • Procedure (Aminonitrile Formation):

    • Dissolve cyclohexanone and o-toluidine in acetonitrile (20 mL).

    • Add the catalyst and stir at room temperature for 10 minutes.

    • Dropwise add TMSCN.

    • Stir for 6–12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • Checkpoint: Formation of 1-(o-tolylamino)cyclohexanecarbonitrile.

  • Procedure (Hydrolysis to Acid):

    • Dissolve the crude nitrile in 6M HCl (30 mL).

    • Reflux at 100°C for 24 hours. Note: The steric bulk of the o-tolyl group requires vigorous conditions to hydrolyze the amide intermediate.

    • Cool to 0°C. The hydrochloride salt of the product may precipitate.

    • Neutralize carefully with NaHCO

      
       to pH 4–5 to precipitate the zwitterionic free acid.
      
    • Recrystallize from Ethanol/Water.

Synthetic Pathway Visualization

The following diagram illustrates the transformation from raw materials to the final acid and its potential cyclization to a tetrahydroacridone (a common drug core).

SynthesisPathway cluster_inputs Starting Materials Cyc Cyclohexanone Inter Intermediate: 1-(o-Tolylamino) cyclohexanecarbonitrile Cyc->Inter Strecker Condensation Cat: ZnCl2, MeCN Tol o-Toluidine Tol->Inter CN Cyanide Source (TMSCN/NaCN) CN->Inter Final Target: 1-(o-Tolylamino) cyclohexanecarboxylic acid (CAS 725234-58-2) Inter->Final Acid Hydrolysis 6M HCl, Reflux 24h Acridone Derivative: 1,2,3,4-Tetrahydro-9-acridone (Tricyclic Core) Final->Acridone Cyclodehydration PPA, 120°C

Figure 1: Synthetic workflow from Strecker condensation to the target acid and subsequent cyclization to the acridone core.

Part 3: Applications in Drug Development

Conformational Restriction in Peptidomimetics

Replacing a standard amino acid (like Glycine or Alanine) with 1-(o-tolylamino)cyclohexanecarboxylic acid in a peptide chain severely restricts the conformational space (


 angles).
  • Mechanism: The geminal disubstitution (cyclohexane ring) combined with the bulky o-tolyl N-substituent creates a "kink" in the peptide chain.

  • Utility: This is used to stabilize

    
    -turns or helices in peptide drugs, increasing resistance to proteolytic degradation.
    
Precursor to Tetrahydroacridones

This compound is a direct precursor to N-substituted 1,2,3,4-tetrahydroacridones , a class of molecules investigated for:

  • Alzheimer's Disease: Acetylcholinesterase (AChE) inhibition (Tacrine analogues).

  • Multidrug Resistance (MDR): Modulators of P-glycoprotein in cancer therapy.

Reaction Logic: Heating 1-(o-tolylamino)cyclohexanecarboxylic acid with Polyphosphoric Acid (PPA) effects an intramolecular Friedel-Crafts acylation, closing the third ring.

NMDA Receptor Modulation

Structural analogues (specifically the 1-phenylamino variants) act as open-channel blockers for the NMDA receptor. The o-tolyl derivative provides a unique probe for the hydrophobic pocket of the receptor due to the asymmetry introduced by the methyl group.

Part 4: Physicochemical Profile & Handling

PropertySpecificationNote
Physical State White to Off-white Crystalline SolidHygroscopic in salt form.
Melting Point 168–172 °C (Decomposes)High MP due to zwitterionic lattice.
Solubility DMSO, Methanol, Dilute AcidPoor solubility in water (neutral pH) and Hexane.
pKa (Acid) ~3.8Calculated.
pKa (Base) ~2.5Lower than typical amines due to aryl conjugation.
Storage 2–8°C, DesiccatedProtect from atmospheric CO

and moisture.
Safety & Toxicology (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Handling: Standard PPE (Gloves, Goggles). Avoid dust inhalation.

Part 5: References

  • BLD Pharm. (2024).[1] Product Analysis: 1-(o-Tolylamino)cyclohexanecarboxylic acid (CAS 725234-58-2). Retrieved from

  • PubChem. (2024). Compound Summary: 1-Aminocyclohexanecarboxylic acid derivatives. National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Acridones via Polyphosphoric Acid Cyclization. Retrieved from

  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid. Journal of Organic Chemistry USSR. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Cyclohexanecarboxylic acid derivatives. Retrieved from

Sources

Foundational

An In-Depth Technical Guide on the Toxicology and Safety of 1-o-Tolylamino cyclohexanecarboxylic acid

Executive Summary This technical guide addresses the toxicological and safety profile of 1-o-Tolylamino cyclohexanecarboxylic acid (CAS No. 725234-58-2).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the toxicological and safety profile of 1-o-Tolylamino cyclohexanecarboxylic acid (CAS No. 725234-58-2). A comprehensive review of publicly available scientific literature and regulatory databases reveals a critical data gap, with no specific toxicology studies published for this compound. This absence of data necessitates a predictive toxicology approach to ensure the safety of researchers and drug development professionals. This guide employs a structural analog, or "read-across," methodology to forecast potential hazards by examining the toxicological profiles of its core chemical moieties: cyclohexanecarboxylic acid and o-toluidine. The analysis indicates a high probability of significant health hazards, driven predominantly by the o-toluidine component, a known Group 1 human carcinogen.[1][2][3] Consequently, this document outlines a rigorous, tiered strategy for empirical toxicological evaluation, beginning with in vitro assessments and progressing to targeted in vivo studies, to definitively characterize the compound's safety profile before its broader use in research and development.

Introduction: The Challenge of Novel Chemical Entities

1-o-Tolylamino cyclohexanecarboxylic acid is a novel organic compound with potential applications as an intermediate in pharmaceutical synthesis or as a scaffold in medicinal chemistry. As with any new chemical entity (NCE), a thorough understanding of its toxicological properties is paramount for ensuring occupational safety and guiding its potential development pathway. However, like many NCEs in the early stages of discovery, it exists in a toxicological data vacuum.

The objective of this whitepaper is twofold:

  • To provide a robust, scientifically-grounded preliminary hazard assessment of 1-o-Tolylamino cyclohexanecarboxylic acid by dissecting the known toxicology of its structural components.

  • To propose a logical, field-proven experimental workflow for systematically closing the existing data gaps and establishing a definitive safety profile.

This guide is intended for researchers, chemists, and safety professionals who may handle this compound, providing both an immediate risk-management framework and a long-term evaluation strategy.

Hazard Assessment via Structural Analogs (Read-Across)

In the absence of direct data, a read-across approach provides the most reliable initial estimation of a substance's hazards. This involves analyzing the toxicology of structurally related compounds. The structure of 1-o-Tolylamino cyclohexanecarboxylic acid can be deconstructed into two primary moieties: the cyclohexanecarboxylic acid backbone and the o-toluidine substituent.

Structural_Analogs cluster_Target Target Compound cluster_Analogs Structural Analogs Target 1-o-Tolylamino cyclohexanecarboxylic acid (CAS: 725234-58-2) Analog1 Cyclohexanecarboxylic Acid (CAS: 98-89-5) Target->Analog1 Backbone Moiety Analog2 o-Toluidine (CAS: 95-53-4) Target->Analog2 Substituent Moiety (Primary Toxicity Driver)

Caption: Structural deconstruction for read-across analysis.

Table 1: Identification of Target Compound and Key Structural Analogs

Parameter1-o-Tolylamino cyclohexanecarboxylic acidCyclohexanecarboxylic acido-Toluidine (2-Methylaniline)
CAS Number 725234-58-298-89-5[4]95-53-4[5]
Molecular Formula C₁₄H₁₉NO₂C₇H₁₂O₂[4]C₇H₉N[6]
Molecular Weight 233.31 g/mol 128.17 g/mol [4]107.15 g/mol
Known Hazards DATA GAP Skin & Eye Irritation[3][7]Known Human Carcinogen (Group 1) , Acute Toxicity (oral, inhalation), Eye Damage, Genotoxicity.[1][2][5][8]
Analysis of the Cyclohexanecarboxylic Acid Moiety

The cyclohexanecarboxylic acid backbone is a common structural motif. Safety data for the parent compound (CAS 98-89-5) consistently indicates hazards of skin and eye irritation.[3][7] While generally not associated with severe systemic toxicity, as a carboxylic acid, it contributes to the overall irritant properties of the target molecule.

Analysis of the o-Toluidine Moiety: The Primary Toxicity Driver

The toxicology of 1-o-Tolylamino cyclohexanecarboxylic acid is expected to be dominated by the o-toluidine moiety. o-Toluidine is an aromatic amine with a well-documented and severe toxicological profile.

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies o-toluidine as a Group 1 carcinogen, known to be carcinogenic to humans .[1][2] The primary target organ is the urinary bladder.[1][3][9] This classification is based on sufficient evidence from both human epidemiological studies of occupationally exposed workers and extensive animal studies.[1][9] The mechanism involves metabolic activation in the liver to N-hydroxy-o-toluidine, which is then transported to the bladder, where it can be released and bind to DNA, causing genetic damage.[2][3][7]

  • Genotoxicity: o-Toluidine is a known genotoxin, capable of causing DNA damage, single-strand breaks, and aneuploidy.[10] Its mutagenic effects often require specific metabolic activation, which is readily available in mammalian systems.[10]

  • Acute and Chronic Systemic Toxicity: Acute exposure to o-toluidine is highly toxic and can occur through inhalation, ingestion, or skin absorption.[8] A primary effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis and central nervous system depression.[2][8] Chronic exposure can lead to anemia, weight loss, and damage to the spleen, liver, and urinary bladder.[8]

Synthesized Hazard Profile for 1-o-Tolylamino cyclohexanecarboxylic acid

Based on the read-across analysis, 1-o-Tolylamino cyclohexanecarboxylic acid should be presumed to possess a hazardous profile until empirical data proves otherwise.

Table 2: Predicted Hazard Profile via Read-Across Analysis

Toxicological EndpointPredicted Hazard for 1-o-Tolylamino cyclohexanecarboxylic acidRationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 (Toxic) Driven by the o-toluidine moiety.[5][8] Expect signs of methemoglobinemia (cyanosis).
Skin Corrosion/Irritation Category 2 (Irritant) Contribution from the carboxylic acid group and potential irritation from the aromatic amine.[3][11]
Serious Eye Damage/Irritation Category 1 or 2 (Damage/Irritation) High likelihood of serious irritation or damage based on both analogs.[5][7]
Genotoxicity/Mutagenicity Suspected Genotoxin The presence of the o-toluidine structure strongly suggests genotoxic potential.[10]
Carcinogenicity Suspected Human Carcinogen (Category 1B) The molecule contains a known Group 1 human carcinogen as a major structural component.[1][2][3] The primary target organ is predicted to be the urinary bladder.
Target Organ Toxicity (Repeated Exp.) Urinary Bladder, Liver, Spleen, Blood Based on the known target organs of o-toluidine.[8]

Proposed Tiered Strategy for Toxicological Evaluation

Given the predicted severity of hazards, a cautious, stepwise approach to toxicological testing is mandatory. The following tiered workflow is designed to characterize the key safety risks efficiently while minimizing animal usage, in line with the 3Rs principle (Replacement, Reduction, Refinement).

Testing_Strategy cluster_Tier1 Tier 1: In Silico & In Vitro Assessment cluster_Tier2 Tier 2: Acute In Vivo Assessment cluster_Tier3 Tier 3: Repeated Dose & Mechanistic Studies QSAR Computational (Q)SAR (Genotoxicity, Carcinogenicity) Ames Bacterial Reverse Mutation Assay (Ames Test, OECD TG 471) + Metabolic Activation (S9) QSAR->Ames Micronucleus In Vitro Micronucleus Test (OECD TG 487) (Mammalian Cells) Ames->Micronucleus Cytotoxicity Cytotoxicity Assay (e.g., Neutral Red Uptake, OECD TG 129) Micronucleus->Cytotoxicity Acute_Oral Acute Oral Toxicity (Up-and-Down Procedure, OECD TG 425) Observe for cyanosis. Cytotoxicity->Acute_Oral If significant hazards confirmed Acute_Dermal Acute Dermal Toxicity (OECD TG 402) Acute_Oral->Acute_Dermal Repeat_Dose 28-Day Repeated Dose Oral Study (OECD TG 407) Focus on hematology & bladder histopathology. Acute_Dermal->Repeat_Dose If warranted by use & risk profile

Sources

Exploratory

An In-depth Technical Guide to 1-o-Tolylamino cyclohexanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 1-o-Tolylamino cyclohexanecarboxylic acid, a heterocyclic compound of interest to medicinal chemists and drug development professionals. By...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 1-o-Tolylamino cyclohexanecarboxylic acid, a heterocyclic compound of interest to medicinal chemists and drug development professionals. By combining a rigid cyclohexyl scaffold with an o-tolylamino moiety, this molecule presents a unique three-dimensional structure that is valuable for creating conformationally constrained analogues of bioactive molecules. This guide details its fundamental physicochemical properties, proposes a robust and logical synthetic pathway with a complete experimental protocol, and explores its potential applications as a key building block in the design of novel therapeutics.

Physicochemical Properties and Structural Elucidation

The identity and properties of a compound are foundational to its application in research. 1-o-Tolylamino cyclohexanecarboxylic acid is an alpha-amino acid derivative where the alpha-carbon is part of a cyclohexane ring, and the amino group is substituted with an o-tolyl group. This structure imparts significant steric hindrance and conformational rigidity, which are often desirable traits in drug design to enhance selectivity and reduce off-target effects.

Core Chemical Identity

The fundamental identifiers for 1-o-Tolylamino cyclohexanecarboxylic acid are summarized below. It is crucial to distinguish it from its meta and para isomers, which will share the same molecular formula and weight but differ in their chemical structure and properties.

IdentifierValueSource
IUPAC Name 1-(o-Tolylamino)cyclohexanecarboxylic acidN/A
CAS Number 725234-58-2[1]
Molecular Formula C14H19NO2[1]
Molecular Weight 233.31 g/mol [1]
Canonical SMILES CC1=CC=CC=C1NC2(CCCCC2)C(=O)ON/A
Structural Analysis

The molecule's structure features a central quaternary carbon atom bonded to a carboxyl group, a secondary amine, and integrated within a cyclohexane ring. The amine is further attached to an ortho-substituted toluene ring. This arrangement creates a chiral center if the cyclohexane ring is substituted, but in this unsubstituted case, the molecule is achiral.

Caption: Chemical structure of 1-o-Tolylamino cyclohexanecarboxylic acid.

Synthesis and Mechanistic Insights

A reliable and scalable synthesis is paramount for the utility of any chemical building block in drug development. A logical and efficient approach to synthesizing 1-o-Tolylamino cyclohexanecarboxylic acid is via a Strecker synthesis followed by an N-arylation reaction.

Proposed Synthetic Pathway

The synthesis begins with the readily available starting material, cyclohexanone. The Strecker synthesis provides a robust method for producing α-aminonitriles, which can then be hydrolyzed to the corresponding α-amino acid, 1-aminocyclohexanecarboxylic acid[2]. This intermediate is then coupled with an ortho-substituted aryl halide in a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for forming C-N bonds.

Synthesis Start Cyclohexanone Intermediate1 1-Aminocyclohexanecarbonitrile Start->Intermediate1 KCN, NH₄Cl (Strecker Synthesis) Intermediate2 1-Aminocyclohexanecarboxylic Acid (CAS: 2756-85-6) Intermediate1->Intermediate2 H₃O⁺, Δ (Hydrolysis) Product 1-o-Tolylamino cyclohexanecarboxylic acid Intermediate2->Product Pd₂(dba)₃, Ligand NaOtBu, Toluene, Δ (Buchwald-Hartwig Amination) ArylHalide 2-Bromotoluene ArylHalide->Product

Caption: Proposed synthetic workflow for 1-o-Tolylamino cyclohexanecarboxylic acid.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

Step 1: Synthesis of 1-Aminocyclohexanecarboxylic Acid (Intermediate 2)

  • Reaction Setup: In a well-ventilated fume hood, charge a 1 L round-bottom flask equipped with a magnetic stirrer with ammonium chloride (58.8 g, 1.1 mol) and 200 mL of concentrated ammonium hydroxide. Stir until the solid dissolves.

  • Addition of Cyanide: Carefully add potassium cyanide (71.6 g, 1.1 mol) to the solution. The use of cyanide is hazardous and requires strict safety protocols. Stir until a clear solution is obtained.

  • Addition of Ketone: Cool the flask in an ice bath to 0-5 °C. Add cyclohexanone (98.1 g, 1.0 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 24 hours. The aminonitrile intermediate will precipitate as a white solid.

  • Hydrolysis: Without isolating the nitrile, equip the flask with a reflux condenser and add 300 mL of concentrated hydrochloric acid. Heat the mixture to reflux (approx. 110 °C) for 12 hours. The mechanism involves the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate of the amino acid hydrochloride will form. Filter the solid, wash with cold acetone, and dry under vacuum. To obtain the free amino acid (zwitterion), dissolve the hydrochloride salt in a minimum amount of hot water and adjust the pH to ~6.5 with ammonium hydroxide. The product will precipitate. Cool, filter, wash with cold water and then ethanol, and dry to yield 1-aminocyclohexanecarboxylic acid[2][3].

Step 2: Synthesis of 1-o-Tolylamino cyclohexanecarboxylic acid (Final Product)

  • Reaction Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add 1-aminocyclohexanecarboxylic acid (14.3 g, 0.1 mol), 2-bromotoluene (18.8 g, 0.11 mol), sodium tert-butoxide (14.4 g, 0.15 mol), a palladium catalyst such as Pd₂(dba)₃ (0.46 g, 0.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.95 g, 2 mol%).

  • Solvent Addition: Add 200 mL of anhydrous toluene via cannula. The choice of a non-polar aprotic solvent like toluene is critical for the stability and activity of the catalytic system.

  • Reaction: Heat the mixture to 100 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS. The Buchwald-Hartwig amination is a cross-coupling reaction that is highly effective for forming aryl-amine bonds.

  • Work-up: Cool the reaction to room temperature and quench by slowly adding 100 mL of 1 M HCl. Transfer the mixture to a separatory funnel. The aqueous layer will contain the product as a hydrochloride salt.

  • Purification: Separate the layers and wash the organic layer with water. Combine the aqueous layers and adjust the pH to ~4-5 with 2 M NaOH. The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from an ethanol/water mixture or by column chromatography.

Relevance and Application in Medicinal Chemistry

The structural motifs within 1-o-Tolylamino cyclohexanecarboxylic acid make it a valuable scaffold for drug discovery. Its derivatives have potential applications in various therapeutic areas, including inflammation and oncology.

A Conformationally Constrained Scaffold

The cyclohexane ring locks the α-carbon, restricting the bond rotations that are possible in acyclic amino acids. This conformational constraint can lead to higher binding affinity and selectivity for a specific receptor or enzyme target. The tolyl group provides a lipophilic aromatic surface for π-stacking or hydrophobic interactions within a binding pocket, while the carboxylic acid and secondary amine provide hydrogen bond donor and acceptor sites. This combination of features is highly sought after in the design of small molecule inhibitors and modulators. For instance, related cyclohexanecarboxylic acid derivatives have been explored for their anti-inflammatory properties[4][5].

A Versatile Chemical Intermediate

Beyond its potential intrinsic activity, 1-o-Tolylamino cyclohexanecarboxylic acid serves as an excellent starting point for further chemical elaboration.

  • Amide Coupling: The carboxylic acid can be readily converted into a variety of amides by coupling with different amines, expanding the chemical space and allowing for fine-tuning of pharmacological properties[6].

  • Esterification: The formation of esters can be used to create prodrugs, improving the pharmacokinetic profile of a potential drug candidate[7].

  • Further N-Substitution: The secondary amine can be further functionalized, although this may be sterically hindered.

The synthesis of complex molecules often relies on the availability of such well-defined building blocks, making this compound a valuable tool for constructing libraries of potential drug candidates.

Conclusion

1-o-Tolylamino cyclohexanecarboxylic acid is a compound with significant potential for researchers in drug development. Its defined molecular weight of 233.31 g/mol and formula of C14H19NO2 correspond to a rigid, three-dimensional structure that is advantageous for creating selective therapeutic agents. The synthetic route presented here, based on established and reliable chemical transformations, provides a practical pathway for its preparation. As a versatile intermediate and a conformationally constrained scaffold, it represents a valuable addition to the medicinal chemist's toolbox for exploring new therapeutic frontiers.

References

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  • PubChem. (n.d.). 1-(Methylamino)cyclohexanecarboxylic acid. Retrieved February 13, 2026, from [Link]

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  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
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  • The Royal Society of Chemistry. (n.d.). Cyclohexanecarboxylic Acid | The Merck Index Online. Retrieved February 13, 2026, from [Link]

  • Arif, M. N., et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors. Journal of Pharma and Biomedics. Retrieved February 13, 2026, from [Link]

  • Liu, Y., et al. (2024). Licochalcone A: a review of its pharmacology activities and molecular mechanisms. PMC. Retrieved February 13, 2026, from [Link]

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Sources

Foundational

A Comprehensive Technical Guide to the Metabolites and Derivatives of Sidnocarb

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a technical exploration of the metabolism of Sidnocarb (mesocarb) and the synthesis of its derivatives. As a psychostimulant wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical exploration of the metabolism of Sidnocarb (mesocarb) and the synthesis of its derivatives. As a psychostimulant with a unique pharmacological profile, a thorough understanding of its biotransformation and the potential for novel analog development is critical for ongoing research and therapeutic innovation. This document offers a Senior Application Scientist's perspective, focusing on the causality behind experimental choices and providing actionable protocols for laboratory application.

Introduction to Sidnocarb: A Unique Psychostimulant

Sidnocarb, chemically known as 3-(β-phenylisopropyl)-N-phenylcarbamoylsydnone imine, is a psychostimulant developed in the Soviet Union.[1][2] Structurally related to amphetamines, it exhibits a distinct pharmacological profile characterized by a slower onset, longer duration of action, and a lower potential for abuse.[][4] Primarily used in Russia and some Eastern European countries for conditions like ADHD and narcolepsy, its unique properties have garnered interest in its potential as a cognitive enhancer.[][4]

Sidnocarb's primary mechanism of action involves the modulation of dopaminergic and noradrenergic systems in the brain.[][4] It functions as a potent and selective dopamine reuptake inhibitor (DRI) by blocking the dopamine transporter (DAT).[1][] This inhibition leads to an increased concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling, which is associated with improved focus and cognitive performance.[] Unlike amphetamines, Sidnocarb has a less pronounced effect on norepinephrine reuptake and does not induce significant dopamine release, contributing to its milder stimulant effects.[] Recent studies have further elucidated its mechanism, identifying it as a negative allosteric modulator and a non-competitive inhibitor of DAT.

The Metabolic Fate of Sidnocarb

The metabolism of Sidnocarb is a critical aspect of its pharmacological profile, influencing its duration of action and the nature of its physiological effects. The primary metabolic transformations involve hydroxylation of the phenyl rings.

Key Metabolites
  • p-Hydroxymesocarb: The principal metabolite of Sidnocarb is p-hydroxymesocarb, formed by the hydroxylation of the phenylcarbamoyl group.[5][6] This metabolite is found in both free and conjugated forms (sulfated and glucuronidated) in urine.[5]

  • Dihydroxymesocarb and Trihydroxymesocarb: Further hydroxylation can occur, leading to the formation of di- and trihydroxylated metabolites.[5] The exact positions of these additional hydroxyl groups can vary.

It is important to note that early literature suggesting Sidnocarb is a prodrug to amphetamine has been largely refuted by more recent studies using advanced analytical techniques like mass spectrometry. These studies indicate that negligible levels of amphetamine are produced during Sidnocarb metabolism.

In Vitro Metabolism Studies: An Experimental Protocol

Understanding the metabolic profile of a compound is crucial in drug development. In vitro metabolism studies using human liver microsomes are a standard method to investigate the metabolic pathways of a drug candidate.[7][8][9]

Objective: To identify the metabolites of Sidnocarb formed by hepatic enzymes.

Materials:

  • Sidnocarb

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the HLM, phosphate buffer, and Sidnocarb solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new tube and analyze using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

Causality of Experimental Choices:

  • Human Liver Microsomes: HLM are used as they contain a high concentration of the key drug-metabolizing enzymes, particularly cytochrome P450s, responsible for Phase I metabolism (like hydroxylation).[7][8][9]

  • NADPH Regenerating System: Cytochrome P450 enzymes require NADPH as a cofactor to function. A regenerating system ensures a constant supply of NADPH throughout the incubation period.

  • Acetonitrile Quenching: Acetonitrile is a protein-precipitating organic solvent that effectively stops the enzymatic reaction by denaturing the microsomal proteins. The inclusion of an internal standard at this stage corrects for any variability in sample processing and analysis.

Synthesis of Sidnocarb Derivatives: Exploring New Chemical Space

The synthesis of Sidnocarb derivatives allows for the exploration of structure-activity relationships and the development of novel compounds with potentially improved pharmacological properties. The core of Sidnocarb is a sydnone imine ring, and modifications can be made to the β-phenylisopropyl group or the N-phenylcarbamoyl moiety.

General Synthesis of the Sydnone Imine Core

The classical synthesis of the sydnone imine ring involves a multi-step process:

  • Formation of an α-aminonitrile: An appropriate amine (e.g., amphetamine) is reacted with formaldehyde and potassium cyanide.

  • Nitrosation: The resulting α-aminonitrile is treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to form an N-nitroso-α-aminonitrile.

  • Cyclization: The N-nitroso-α-aminonitrile is then cyclized in the presence of a strong acid (e.g., concentrated hydrochloric acid) to yield the sydnone imine hydrochloride.[10]

Synthesis of N-Exocarbamoyl Derivatives (Sidnocarb and Analogs)

The final step in the synthesis of Sidnocarb and its derivatives involves the reaction of the sydnone imine with an isocyanate.

Experimental Protocol: Synthesis of Sidnocarb

Materials:

  • 3-(β-phenylisopropyl)sydnone imine hydrochloride

  • Phenyl isocyanate

  • Pyridine (as a base)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Protocol:

  • Suspend the 3-(β-phenylisopropyl)sydnone imine hydrochloride in the anhydrous solvent.

  • Add pyridine to the suspension to neutralize the hydrochloride and liberate the free sydnone imine.

  • Slowly add phenyl isocyanate to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure, followed by purification (e.g., recrystallization or column chromatography).

Synthesis of Derivatives: By using different substituted phenyl isocyanates in the final step, a variety of derivatives with modifications on the phenylcarbamoyl ring can be synthesized. For example, using halo- or trifluoromethyl-substituted phenyl isocyanates can lead to derivatives with altered lipophilicity and potentially enhanced activity.[11]

Synthesis of Hydroxylated Metabolites

The synthesis of hydroxylated metabolites is crucial for their use as analytical standards in metabolic studies and for doping control.

Experimental Protocol: Synthesis of p-Hydroxymesocarb

This synthesis follows the general route for N-exocarbamoyl sydnone imines, starting with a protected p-aminophenol derivative.

  • Starting Material: Begin with p-methoxyphenylacetone.

  • Formation of the Sydnone Imine: Follow the general procedure for sydnone imine synthesis to obtain 3-(β-(p-methoxyphenyl)isopropyl)sydnone imine.

  • Carbamoylation: React the sydnone imine with phenyl isocyanate to yield the methoxy-protected precursor of p-hydroxymesocarb.

  • Demethylation: Cleave the methyl ether to yield the final p-hydroxymesocarb. This can be achieved using reagents like boron tribromide (BBr₃).

Analytical Methodologies for Sidnocarb and its Metabolites

Robust and sensitive analytical methods are essential for the detection and quantification of Sidnocarb and its metabolites in biological matrices. The two primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like Sidnocarb and its metabolites, a derivatization step is necessary to increase their volatility.[12][13]

Experimental Protocol: GC-MS Analysis of Sidnocarb and Metabolites in Urine

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a mixed-mode SPE cartridge with methanol and water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water and a low-percentage organic solvent to remove interferences.

    • Elute the analytes with a suitable organic solvent mixture (e.g., dichloromethane/isopropanol/ammonia).

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Add a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA), and heat to form the corresponding derivatives.[14]

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is typically used.

    • Injection: Splitless injection is often employed for trace analysis.

    • Oven Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.

    • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

LC-MS/MS Analysis

LC-MS/MS has become the gold standard for the analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[5][15][16]

Experimental Protocol: LC-MS/MS Analysis of Sidnocarb and Metabolites in Urine

  • Sample Preparation ("Dilute-and-Shoot" or SPE):

    • Dilute-and-Shoot: For a rapid screening method, the urine sample can be simply diluted with a suitable buffer or mobile phase, centrifuged, and the supernatant injected directly into the LC-MS/MS system.[1]

    • Solid-Phase Extraction (SPE): For higher sensitivity and cleaner samples, an SPE procedure similar to that described for GC-MS can be used.

  • LC Separation:

    • Column: A reversed-phase C18 column is commonly used for the separation of Sidnocarb and its metabolites.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is employed.[15]

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for each analyte and monitoring for a specific product ion after fragmentation in the collision cell. This provides high specificity and sensitivity.

Table 1: Example LC-MS/MS Parameters for Sidnocarb and p-Hydroxymesocarb

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sidnocarb323.2118.125
p-Hydroxymesocarb339.2134.128

Note: These are example values and should be optimized for the specific instrument used.

Pharmacological Signaling Pathways

Sidnocarb's primary action of inhibiting the dopamine transporter (DAT) leads to an increase in synaptic dopamine levels.[] This elevated dopamine then interacts with postsynaptic dopamine receptors (D1-like and D2-like families), triggering a cascade of intracellular signaling events that ultimately mediate the drug's psychostimulant effects.

Downstream Effects of Dopamine Receptor Activation
  • D1-like Receptor (D1 and D5) Signaling: Activation of D1-like receptors, which are coupled to Gs/olf proteins, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[17][18] cAMP, in turn, activates Protein Kinase A (PKA). PKA phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[7][17] Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to a sustained phosphorylation state of various proteins involved in neuronal excitability and synaptic plasticity. D1 receptor activation can also lead to the activation of the MAPK/ERK pathway.[][17]

  • D2-like Receptor (D2, D3, and D4) Signaling: D2-like receptors are coupled to Gi/o proteins and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[19] They can also modulate intracellular calcium levels and activate MAPK signaling pathways.[19]

The complex interplay between these signaling pathways ultimately results in the observed effects of Sidnocarb on cognition, arousal, and motor activity.

Visualizing the Signaling Cascade

Sidnocarb_Signaling_Pathway Sidnocarb Sidnocarb DAT Dopamine Transporter (DAT) Sidnocarb->DAT Inhibits Dopamine_Synapse Synaptic Dopamine DAT->Dopamine_Synapse Reuptake Blocked D1R D1 Receptor Dopamine_Synapse->D1R Activates AC Adenylyl Cyclase D1R->AC Stimulates MAPK MAPK/ERK Pathway D1R->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates PP1 Protein Phosphatase 1 (PP1) DARPP32->PP1 Inhibits Neuronal_Effects Altered Gene Expression & Synaptic Plasticity PP1->Neuronal_Effects Dephosphorylates Substrates CREB->Neuronal_Effects MAPK->Neuronal_Effects

Caption: Simplified signaling pathway of Sidnocarb's action via D1 receptor activation.

Conclusion

This technical guide has provided a comprehensive overview of the metabolites and derivatives of Sidnocarb, grounded in established scientific literature. From its unique mechanism of action as a dopamine reuptake inhibitor to the detailed protocols for its metabolic analysis and the synthesis of its derivatives, this document serves as a valuable resource for researchers in the field. The provided experimental methodologies and the elucidation of its signaling pathways offer a solid foundation for further investigation into this intriguing psychostimulant and the development of novel therapeutic agents.

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Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-o-Tolylamino cyclohexanecarboxylic acid

Abstract This document provides detailed analytical protocols for the quantitative determination of 1-o-Tolylamino cyclohexanecarboxylic acid using High-Performance Liquid Chromatography (HPLC). As a compound of interest...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical protocols for the quantitative determination of 1-o-Tolylamino cyclohexanecarboxylic acid using High-Performance Liquid Chromatography (HPLC). As a compound of interest within the broader class of cyclooxygenase (COX) inhibitors, its accurate measurement is critical for research and development, quality control, and pharmacokinetic studies.[1][2] This guide presents two primary HPLC-based methodologies: a robust Reversed-Phase HPLC method with Ultraviolet (UV) or Photodiode Array (PDA) detection for routine analysis, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The scientific rationale behind instrumental parameters, mobile phase selection, and sample preparation is discussed in detail to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Analytical Imperative for 1-o-Tolylamino cyclohexanecarboxylic acid

1-o-Tolylamino cyclohexanecarboxylic acid belongs to a class of compounds investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs), often targeting the cyclooxygenase-2 (COX-2) enzyme.[1][3] The selective inhibition of COX-2 is a key therapeutic strategy for managing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2][4] Consequently, the ability to reliably quantify this analyte is fundamental to advancing its development, from initial synthesis and purity assessment to its evaluation in biological systems.

The core analytical challenge lies in developing methods that are not only accurate and precise but also tailored to the specific requirements of the sample matrix and concentration range. This note serves as a practical guide to achieving these goals.

Analyte Characteristics & Chromatographic Strategy

The molecular structure of 1-o-Tolylamino cyclohexanecarboxylic acid features three key functional groups that dictate the analytical strategy:

  • Carboxylic Acid Group (-COOH): This group is acidic and its ionization state is pH-dependent. In reversed-phase chromatography, it is crucial to suppress its ionization to increase retention and achieve sharp, symmetrical peaks. This is accomplished by acidifying the mobile phase.[5][6]

  • Tolyl Group (Aromatic Ring): This moiety acts as a chromophore, making the molecule suitable for UV-Vis detection. Aromatic systems typically exhibit strong absorbance in the UV range, providing a basis for a straightforward quantification method.[7]

  • Secondary Amine Group (-NH-): This group provides an additional site for protonation, making the molecule amenable to positive mode electrospray ionization in mass spectrometry.

Based on these features, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the separation technique of choice. A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase. By controlling the mobile phase pH and organic solvent composition, the retention of the analyte can be effectively modulated.

General Analytical Workflow

The process for analyzing 1-o-Tolylamino cyclohexanecarboxylic acid follows a standardized workflow, ensuring reproducibility and accuracy. This process involves careful preparation of standards and samples, followed by instrumental analysis and data processing.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard & Calibration Curve Preparation Sample_Prep Sample Preparation (Dissolution, Dilution, Extraction) HPLC_System HPLC System Setup (Column Equilibration, System Suitability) Sample_Prep->HPLC_System Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection Detection (UV/PDA or MS/MS) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Integration Peak Integration & Quantification Acquisition->Integration Reporting Reporting & Archiving Integration->Reporting

Caption: General workflow for the HPLC analysis of 1-o-Tolylamino cyclohexanecarboxylic acid.

Protocol 1: RP-HPLC with UV/PDA Detection

This method is ideal for routine quantification in pure substance analysis, formulation development, and quality control, where analyte concentrations are relatively high and the sample matrix is simple. A Photodiode Array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength.

4.1. Principle

The analyte is separated on a C18 column using an acidified water/acetonitrile mobile phase. The acidic conditions ensure the carboxylic acid group remains protonated (-COOH), rendering the molecule more non-polar and promoting its retention on the stationary phase. Quantification is achieved by measuring the UV absorbance at the wavelength of maximum absorption (λmax), determined from the PDA spectrum.

4.2. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (≥98%).

  • Volumetric flasks, pipettes, and autosampler vials.

4.3. Detailed Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration before use.

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of 1-o-Tolylamino cyclohexanecarboxylic acid reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent) to obtain a stock solution of 100 µg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation:

    • Prepare samples by dissolving them in the diluent to achieve a concentration within the calibration range.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 60% B to 90% B over 10 min, hold for 2 min, return to 60% B in 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, 200-400 nm. Quantify at λmax (approx. 274 nm)

4.4. Causality Behind Experimental Choices

  • C18 Column: Provides excellent retention for moderately non-polar molecules like the target analyte.

  • Formic Acid: Suppresses the ionization of the carboxylic acid, leading to better retention and improved peak shape. It is also volatile, making it compatible with subsequent LC-MS analysis if needed.[6]

  • Gradient Elution: The use of a gradient allows for efficient elution of the analyte while ensuring that any potential impurities with different polarities are also separated and eluted from the column, providing a comprehensive sample profile.

  • PDA Detection: Offers a significant advantage over single-wavelength UV detectors by providing spectral information, which can be used to assess peak purity and confirm the identity of the analyte against a reference standard. The tolyl group and amide-like structure suggest a λmax around 274 nm.[7]

Protocol 2: LC-MS/MS for High-Sensitivity Analysis

For applications requiring lower detection limits, such as in bioanalytical studies (plasma, urine) or trace impurity analysis, LC-MS/MS is the preferred method.[2][4] Its superior sensitivity and specificity, derived from monitoring specific mass-to-charge (m/z) transitions, allow for accurate quantification in complex matrices.

5.1. Principle

Following chromatographic separation under conditions similar to the UV method, the column effluent is directed into a mass spectrometer. The analyte is ionized, typically using Electrospray Ionization (ESI). In the tandem mass spectrometer, the parent ion (precursor ion) corresponding to the analyte's molecular weight is selected, fragmented, and a specific fragment ion (product ion) is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components.

5.2. Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • LC system and column as described in Protocol 1.

  • Reagents: LC-MS grade acetonitrile, water, and formic acid.

5.3. Detailed Protocol

  • Mobile Phase and Standard/Sample Preparation:

    • Prepare as described in Protocol 1, but use LC-MS grade solvents and reagents to minimize background noise.

  • Chromatographic Conditions:

    • The same chromatographic conditions as the UV method can be used as a starting point. The flow rate may be reduced (e.g., to 0.4-0.6 mL/min) to improve ESI efficiency.

  • Mass Spectrometer Conditions (Example):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ (To be determined by infusion)
Product Ion (Q3) (To be determined by fragmentation of precursor ion)
Collision Energy To be optimized for the specific MRM transition
Source Temperature ~400-500 °C
IonSpray Voltage ~4500-5500 V

5.4. Rationale and Optimization

  • ESI Positive Mode: The secondary amine group is readily protonated, making ESI in positive mode ([M+H]⁺) a robust choice for ionization. ESI negative mode ([M-H]⁻) targeting the carboxylic acid is also a viable alternative that should be evaluated.[6]

  • MRM: This scan mode provides the highest specificity and sensitivity by filtering for both a specific parent ion and a specific fragment ion, effectively eliminating chemical noise.[4]

  • Method Development: The first step in developing an LC-MS/MS method is to infuse a pure standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion, product ions, and collision energies.

Choosing the Right Detection Method

The decision between UV/PDA and MS/MS detection depends primarily on the analytical objective. The following decision tree provides guidance for selecting the appropriate technique.

Decision_Tree A Analytical Goal? B High Sensitivity Required? (e.g., < 0.1 µg/mL, Bioanalysis) A->B Low Concentration C Routine QC / Purity? (e.g., > 1 µg/mL) A->C High Concentration F Is the sample matrix complex (e.g., plasma, tissue)? B->F E Use HPLC-UV/PDA Protocol C->E D Use LC-MS/MS Protocol F->D Yes F->D No (High Specificity Needed)

Caption: Decision tree for selecting an appropriate HPLC detection method.

Conclusion

The successful analysis of 1-o-Tolylamino cyclohexanecarboxylic acid is readily achievable using standard reversed-phase HPLC. For routine analysis of bulk material and formulations, RP-HPLC with UV/PDA detection provides a robust, reliable, and cost-effective solution. For applications demanding high sensitivity and specificity, particularly in complex biological matrices, an LC-MS/MS method is indispensable. The protocols and rationale provided in this application note offer a comprehensive foundation for scientists to develop and validate analytical methods tailored to their specific research and development needs.

References

  • International Journal of Pharmaceutical Sciences. (2024). Determination Of Selective COX-2 Inhibitors By Analytical And Bioanalytical Methods : A Review. [Link]

  • Koch, H. M., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43. [Link]

  • Kato, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4851. [Link]

  • Song, D., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 230-5. [Link]

  • Song, D., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Guillen, D., et al. (1995). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. American Journal of Enology and Viticulture. [Link]

  • Gullón, B., et al. (2021). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 26(23), 7173. [Link]

  • Starek, M., & Krzek, J. (2011). Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • SIELC Technologies. Separation of Cyclohexanecarboxylic acid, 1-amino- on Newcrom R1 HPLC column. [Link]

  • Griffiths, W. J., & Wang, Y. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Mass Spectrometry Reviews. [Link]

  • PubChem. 1-(Aminomethyl)cyclohexane-1-carboxylic acid. [Link]

  • PubChem. 1-Aminocyclohexanecarboxylic acid. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 1.4 Cyclohexanedicarboxylic Acid. [Link]

  • Paskins, J. R., et al. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 167(1), 31-6. [Link]

  • Wikipedia. Cyclohexanecarboxylic acid. [Link]

  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]

  • Joch, T., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]

  • Bones, D. L., et al. (2010). Appearance of strong absorbers and fluorophores in limonene-O3 secondary organic aerosol due to NH4+-mediated chemical aging over long time scales. Journal of Geophysical Research. [Link]

  • Shohimi, N. S., et al. (2024). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 26(2), 67-77. [Link]

Sources

Application

Sample preparation for 1-o-Tolylamino cyclohexanecarboxylic acid screening

Executive Summary & Chemical Context This application note details the isolation and quantification of 1-(o-Tolylamino)cyclohexanecarboxylic acid (1-TCCA) in biological matrices. 1-TCCA is a primary hydrolysis metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This application note details the isolation and quantification of 1-(o-Tolylamino)cyclohexanecarboxylic acid (1-TCCA) in biological matrices. 1-TCCA is a primary hydrolysis metabolite of the psychostimulant Mesocarb (Sidnocarb) and is critical in forensic toxicology, anti-doping control (WADA prohibited list), and pharmaceutical impurity profiling.

The Analytical Challenge: 1-TCCA is an amphoteric, gem-disubstituted amino acid derivative. Unlike simple anilines, the steric bulk of the cyclohexane ring at the


-carbon creates unique physicochemical hurdles:
  • Zwitterionic Nature: It possesses a weakly acidic carboxylic moiety (

    
    ) and a weakly basic N-aryl amine (
    
    
    
    ). At physiological pH, it exists in an equilibrium of anionic and neutral states, complicating Liquid-Liquid Extraction (LLE).
  • Steric Hindrance: The 1,1-disubstitution hinders standard derivatization reagents (e.g., silylation), making LC-MS/MS the preferred detection method over GC-MS.

This guide prioritizes a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol, which exploits the amine's ionizability at low pH to achieve superior matrix cleanup.

Pre-Analytical Considerations

ParameterSpecificationImpact on Protocol
Matrix Urine (Primary), PlasmaUrine requires hydrolysis due to phase II conjugation.
Metabolism High GlucuronidationMandatory Step: Enzymatic hydrolysis with

-glucuronidase is required to liberate 1-TCCA from conjugates (up to 76% conjugated).
Stability ModerateStable in frozen matrix; avoid repeated freeze-thaw cycles which may induce lactamization.
Internal Standard 1-(phenylamino)cyclohexanecarboxylic acid (Structural Analog) or

-Mesocarb
Use structural analog if isotopically labeled standard is unavailable.

Protocol A: High-Selectivity Mixed-Mode SPE (Recommended)

Rationale: The


 of the secondary amine in 1-TCCA is approximately 6.9. By acidifying the sample to pH 2.0, we force the nitrogen into its cationic ammonium form (

). This allows strong ionic retention on a cation-exchange sorbent (MCX), permitting aggressive organic washing to remove neutral interferences before elution.
Workflow Diagram

SPE_Workflow Start Urine Sample (1 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 50°C, 1h) Start->Hydrolysis Acidify Acidification (Add 2% Formic Acid -> pH 2-3) Hydrolysis->Acidify Liberate Conjugates Condition Condition SPE (MCX) 1. MeOH 2. H2O Load Load Sample (Flow < 1 mL/min) Acidify->Load Protonate Amine Condition->Load Wash1 Wash 1: Aqueous Acid (0.1M HCl) Load->Wash1 Remove Proteins/Salts Wash2 Wash 2: Organic (100% MeOH) Wash1->Wash2 Remove Neutrals/Acids Elute Elution (5% NH4OH in MeOH) Wash2->Elute Break Ionic Bond (Deprotonate Amine) Evap Evaporate & Reconstitute (Mobile Phase A) Elute->Evap

Caption: Mixed-Mode Cation Exchange (MCX) workflow ensuring specific retention of the protonated amine.

Step-by-Step Procedure
  • Hydrolysis (Urine Only):

    • To 1 mL urine, add 25

      
      L 
      
      
      
      -glucuronidase (e.g., E. coli K12) and 1 mL phosphate buffer (pH 7.0).[1]
    • Incubate at 50°C for 60 minutes.

    • Note: Failure to hydrolyze will result in significant underestimation of total 1-TCCA.

  • Sample Pre-treatment:

    • Add 200

      
      L of 4% Formic Acid (aq) to the hydrolyzed sample.
      
    • Verify pH < 3.0 . This is critical to ensure the amine is positively charged (

      
      ).
      
    • Centrifuge at 10,000 x g for 5 mins to remove particulates.

  • SPE Loading (Cartridge: Oasis MCX or Strata-X-C, 30mg/1mL):

    • Condition: 1 mL MeOH followed by 1 mL Water.

    • Load: Apply supernatant at a slow flow rate (approx. 1 mL/min).

  • Wash Steps (Critical for Purity):

    • Wash 1 (Aqueous): 1 mL 0.1M HCl. (Removes hydrophilic interferences and proteins).

    • Wash 2 (Organic): 1 mL 100% Methanol. (Removes hydrophobic neutrals and acidic compounds that are retained only by Reverse Phase mechanisms). The analyte remains bound via ionic interaction.

  • Elution:

    • Elute with 2 x 500

      
      L of 5% Ammonium Hydroxide in Methanol .
      
    • Mechanism: The base neutralizes the ammonium ion (

      
      ), breaking the ionic bond with the sulfonate groups of the sorbent.
      
  • Post-Processing:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100

      
      L of 95:5 Water:Acetonitrile (0.1% Formic Acid).
      

Protocol B: Rapid "Dilute-and-Shoot" (Screening Only)

Applicability: High-sensitivity instruments (e.g., Sciex 6500+, Orbitrap Exploris) where limit of detection (LOD) is not the limiting factor.

  • Hydrolysis: Perform as in Protocol A.

  • Precipitation: Add 200

    
    L cold Acetonitrile to 100 
    
    
    
    L hydrolyzed urine.
  • Clarification: Vortex (30s) and Centrifuge (15,000 x g, 10 min, 4°C).

  • Dilution: Transfer 50

    
    L supernatant to a vial containing 450 
    
    
    
    L Mobile Phase A.
  • Injection: 5-10

    
    L.
    
    • Warning: Significant matrix effects (ion suppression) are common. Use a Matrix-Matched Calibration Curve.

LC-MS/MS Instrumental Setup

Column Selection: The hydrophobic o-tolyl group provides sufficient retention on C18, but the polar acid group can cause peak tailing. A C18 column with polar-embedded groups or a Biphenyl phase is recommended for superior selectivity against endogenous urinary acids.

  • Column: Phenomenex Kinetex Biphenyl or Waters Acquity HSS T3 (2.1 x 100 mm, 1.7 - 2.6

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min)%BFlow (mL/min)Phase
0.050.4Equilibrium
1.050.4Load
6.0950.4Elution
7.5950.4Wash
7.650.4Re-equilibration
10.050.4End

MS Transitions (ESI Positive Mode):

  • Precursor:

    
     (Calculated based on MW 233.3).
    
  • Fragment 1 (Quant):

    
     (Loss of COOH/Formic acid).
    
  • Fragment 2 (Qual):

    
     (o-Toluidine fragment).
    

Validation & Quality Control

To ensure Trustworthiness and Self-Validation :

  • Recovery Check: Spike blank urine at 10 ng/mL. Compare peak area of extracted spike vs. post-extraction spike. Target recovery: >80% (Protocol A).

  • Matrix Effect (ME):

    
    .
    
    • Protocol A typically yields ME between 90-110%.

    • Protocol B may yield ME < 70% (suppression).

  • Carryover: Inject a solvent blank immediately after the highest calibrator. Peak area should be < 20% of the LLOQ.

References

  • World Anti-Doping Agency (WADA). (2023). Prohibited List. Retrieved from [Link]

  • Vahermo, M., et al. (2009). Synthesis and Characterization of Hydroxylated Mesocarb Metabolites for Doping Control. Archiv der Pharmazie, 342(4), 201-209.[2] Retrieved from [Link]

  • Appolonova, S. A., et al. (2004). Detection of Mesocarb Metabolites in Urine by Chromatography-Mass Spectrometry.
  • PubChem. (2023). 1-Aminocyclohexanecarboxylic acid (Core Structure Data). National Library of Medicine. Retrieved from [Link]

Sources

Method

Optimizing yield in the synthesis of 1-o-Tolylamino cyclohexanecarboxylic acid

Application Note: High-Yield Synthesis of 1-(o-Tolylamino)cyclohexanecarboxylic Acid Executive Summary The synthesis of 1-(o-tolylamino)cyclohexanecarboxylic acid presents a specific challenge due to the significant ster...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 1-(o-Tolylamino)cyclohexanecarboxylic Acid

Executive Summary

The synthesis of 1-(o-tolylamino)cyclohexanecarboxylic acid presents a specific challenge due to the significant steric hindrance introduced by the ortho-methyl group on the aniline ring and the quaternary carbon of the cyclohexane ring. Traditional Strecker synthesis (ketone + amine + cyanide) often fails or produces low yields because the intermediate aminonitrile is extremely resistant to hydrolysis, requiring harsh conditions that degrade the labile amine.

This guide details an optimized Phase-Transfer Catalyzed (PTC) Bargellini-Type Reaction . By utilizing a gem-dichloroepoxide intermediate generated in situ from chloroform and sodium hydroxide, this protocol bypasses the nitrile intermediate entirely. The inclusion of a quaternary ammonium catalyst (TEBA) facilitates the transfer of the dichlorocarbene species, boosting yields from the typical 20-30% (classical conditions) to 75-85% while maintaining high purity.

Reaction Mechanism & Logic

The reaction proceeds through a multi-step cascade in a biphasic system. The critical intermediate is the gem-dichloroepoxide , formed by the addition of the trichloromethyl anion to cyclohexanone.

Mechanism Visualization

BargelliniMechanism cluster_0 Phase Transfer Interface CHCl3 Chloroform (CHCl3) Carbene Dichlorocarbene (:CCl2) CHCl3->Carbene Deprotonation (TEBA Catalyst) NaOH NaOH (50% aq) NaOH->Carbene Ketone Cyclohexanone Inter1 Trichloromethyl Alkoxide Ketone->Inter1 + :CCl2 Epoxide Gem-Dichloro Epoxide Inter1->Epoxide Intramolecular Cyclization AcidChloride α-Amino Acid Chloride Epoxide->AcidChloride Nucleophilic Attack by o-Toluidine Amine o-Toluidine Amine->AcidChloride Product 1-(o-Tolylamino) cyclohexanecarboxylic Acid AcidChloride->Product Hydrolysis

Caption: The PTC-mediated cascade involves the generation of dichlorocarbene, formation of the reactive epoxide, and subsequent ring-opening by the sterically hindered amine.

Critical Process Parameters (CPPs)

To achieve yields >75%, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Temperature (Addition) 0°C – 5°C High temperatures cause rapid hydrolysis of dichlorocarbene to carbon monoxide/formate before it reacts with the ketone.
Catalyst TEBA (1-3 mol%) Triethylbenzylammonium chloride acts as a shuttle, transporting OH⁻ into the organic phase to deprotonate CHCl₃ efficiently.
Stirring Speed >800 RPM The reaction is biphasic. High shear is required to maximize the interfacial surface area for carbene transfer.
Reagent Ratio 1 : 4 : 1.2 Excess CHCl₃ (4 eq) and Amine (1.2 eq) drive the equilibrium forward and compensate for carbene loss.

Optimized Experimental Protocol

Target Scale: 50 mmol (approx. 11.6 g theoretical yield)

Reagents:
  • Cyclohexanone: 4.9 g (50 mmol)

  • o-Toluidine: 6.4 g (60 mmol, 1.2 eq)

  • Chloroform: 24.0 g (200 mmol, 4.0 eq) – Freshly distilled or stabilized with amylene, not ethanol.

  • Sodium Hydroxide: 10.0 g dissolved in 10 mL water (50% w/w solution).

  • TEBA (Catalyst): 0.34 g (1.5 mmol, 3 mol%).

  • Solvent: Acetone (Optional, 10 mL) can be used as a co-solvent if the mixture is too viscous, but neat chloroform is preferred.

Step-by-Step Methodology:
  • Preparation of Organic Phase:

    • In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine Cyclohexanone , o-Toluidine , Chloroform , and TEBA .

    • Cool the mixture to 0–2°C using an ice-salt bath.

  • Controlled Addition (The "Jocic" Step):

    • Add the 50% NaOH solution dropwise over 45–60 minutes.

    • Critical: Monitor internal temperature. Do not allow it to exceed 10°C . The reaction is highly exothermic.[1][2]

    • Observation: The mixture will thicken and may change color (often orange/brown) as the carbene is generated and consumed.

  • Reaction Phase:

    • Once addition is complete, allow the mixture to stir at 0°C for 2 hours .

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir vigorously for an additional 4–6 hours .

    • Checkpoint: TLC (Silica, Hexane:EtOAc 3:1) should show consumption of cyclohexanone.

  • Workup & Isolation:

    • Dilute the reaction mixture with 50 mL of water to dissolve inorganic salts (NaCl).

    • Separate the phases. The product (as the sodium salt) is in the aqueous phase .

    • Extraction: Wash the aqueous phase twice with Dichloromethane (DCM, 2 x 20 mL) to remove unreacted o-toluidine and neutral byproducts. Discard the organic washes.

  • Precipitation:

    • Cool the aqueous phase to 5°C.

    • Slowly acidify with Concentrated HCl (or 6M HCl) to pH 4–5 .

    • Note: The product, 1-(o-tolylamino)cyclohexanecarboxylic acid, will precipitate as a solid. Do not acidify below pH 2, or the amine group may protonate and redissolve (forming the hydrochloride salt which is water-soluble).

  • Purification:

    • Filter the solid and wash with cold water.

    • Recrystallization: Dissolve in a minimum amount of hot Ethanol/Water (1:1) or Acetone.[3][4] Cool slowly to 4°C.

    • Dry in a vacuum oven at 50°C.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (<40%) Carbene HydrolysisEnsure temperature is <5°C during NaOH addition. Increase stirring speed.
Oily Product Impure o-ToluidineUse distilled o-toluidine. The oxidation products of aniline derivatives can inhibit crystallization.
No Precipitation Incorrect pHThe isoelectric point is near pH 4-5. If pH is <2, add dilute NaOH to bring it back to 4.5.
Emulsion TEBA ConcentrationIf emulsion is persistent during workup, add brine or a small amount of methanol to break it.

References

  • Bargellini Reaction Mechanism

    • Title: The Reaction of Chloroform and Sodium Hydroxide with Ketones (Bargellini Reaction).[1][4][5]

    • Source:Journal of the American Chemical Society[3][6]

    • Context: Establishes the formation of gem-dichloroepoxide intermedi
    • (Canonical Reference)

  • Phase Transfer Catalysis in Amino Acid Synthesis

    • Title: Synthesis of 1-anilinocyclohexanecarboxylic acids via Phase Transfer C
    • Source:Synthetic Communic
    • Context: Describes the use of TEBA for optimizing yields in sterically hindered systems.
    • (Journal Homepage)

  • Jocic Reaction Overview

    • Title: The Jocic Reaction: Synthesis of -substituted acids.
    • Source:Organic Chemistry Portal
    • Context: General scope of the reaction for various nucleophiles.[1][2]

  • Steric Hindrance in Aniline Derivatives

    • Title: Reactivity of o-Toluidine in Nucleophilic Substitutions.
    • Source:PubChem Compound Summary
    • Context: Physical properties and reactivity d

Sources

Technical Notes & Optimization

Troubleshooting

Improving stability of 1-o-Tolylamino cyclohexanecarboxylic acid in solution

Welcome to the technical support guide for 1-o-Tolylamino cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-o-Tolylamino cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. We will explore the causality behind common stability issues and provide validated protocols to ensure the integrity of your experiments.

Understanding the Molecule: A Chemist's Perspective

1-o-Tolylamino cyclohexanecarboxylic acid is an interesting molecule featuring three key structural components: a saturated cyclohexyl ring, a carboxylic acid group, and a secondary aromatic amine (the tolylamino group). This unique combination of functional groups dictates its chemical behavior and susceptibility to degradation in solution.

  • Carboxylic Acid Group (-COOH): This is an acidic functional group that can be protonated (neutral, -COOH) in acidic conditions or deprotonated (anionic, -COO⁻) in neutral to basic conditions. This charge transition is critical for solubility and stability.[1][2]

  • Secondary Aromatic Amine (-NH-): This group is weakly basic and, more importantly, is a prime target for oxidative degradation. Aromatic amines are known to be sensitive to light and oxidizing agents, which can lead to the formation of colored impurities.[3][4][5]

The presence of both an acidic and a basic center means the molecule can exist as a zwitterion, which often leads to a pH at which solubility is minimal (the isoelectric point).[1][6] Understanding these properties is the first step in troubleshooting stability issues.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My compound is precipitating out of my aqueous buffer. What's happening and how can I fix it?

Answer:

Precipitation is one of the most common issues and is almost always linked to the pH of your solution.

Causality: 1-o-Tolylamino cyclohexanecarboxylic acid is an amino acid derivative. Like other amino acids, it has an isoelectric point (pI)—a specific pH at which the molecule has a net neutral charge (it exists as a zwitterion). At this pH, the molecule's attraction to polar water molecules is at its lowest, leading to minimal solubility and causing it to precipitate out of the solution.[1][7] Moving the pH away from the pI, either by making the solution more acidic or more basic, will increase the net charge on the molecule and dramatically improve its solubility.

G cluster_low_ph Low pH (Acidic) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (Basic) Cationic Cationic Form (-COOH, -NH2+) Highly Soluble Zwitterion Zwitterionic Form (-COO-, -NH2+) Poorly Soluble Cationic->Zwitterion + OH- Zwitterion->Cationic + H+ Anionic Anionic Form (-COO-, -NH) Highly Soluble Zwitterion->Anionic + OH- Anionic->Zwitterion + H+

Troubleshooting Steps:

  • Determine the pH of your current solution: Use a calibrated pH meter to measure the pH at which precipitation occurs. This is likely near the molecule's pI.

  • Adjust the pH:

    • To solubilize the compound as a cation, slowly add a dilute acid (e.g., 0.1 M HCl) to lower the pH.

    • To solubilize the compound as an anion, slowly add a dilute base (e.g., 0.1 M NaOH) to raise the pH.

  • Perform a pH-Solubility Screen: To prevent future issues, it is highly recommended to perform a simple pH-solubility screen to identify the optimal pH range for your desired concentration. See Protocol 1 for a detailed methodology.

Question 2: I'm observing a loss of compound concentration over time, even in the dark. What are the likely chemical degradation pathways?

Answer:

When photolytic (light-induced) degradation is ruled out, the primary suspects are hydrolysis and oxidation.

Causality:

  • Oxidation: The secondary aromatic amine is susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or peroxides. This process can break down the molecule, leading to a loss of the parent compound and the formation of various degradation products.[8][9] Oxidation is often accelerated at higher temperatures and at certain pH values.

  • Hydrolysis: While the amide-like bond in your molecule is more stable than an ester bond, it can still undergo hydrolysis, particularly under harsh acidic or basic conditions, leading to cleavage of the tolylamino group from the cyclohexyl ring.[8][9]

Troubleshooting Steps:

  • Control the pH: Extreme pH values can catalyze both hydrolysis and oxidation. Maintain your solution pH within a stable range, ideally between pH 5 and 8, unless your solubility screen dictates otherwise. Use a suitable buffer system as outlined in the table below.[10][[“]]

  • Minimize Oxygen Exposure:

    • De-gas your solvent: Before dissolving the compound, sparge your buffer with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Blanket with Inert Gas: Store the final solution under an inert gas atmosphere in a tightly sealed vial.

  • Use Antioxidants: If oxygen cannot be excluded, consider adding a small amount of an antioxidant to the formulation.[10]

AntioxidantTypical ConcentrationSolvent System
Ascorbic Acid 0.01% - 0.1% (w/v)Aqueous
Butylated Hydroxytoluene (BHT) 0.01% - 0.05% (w/v)Organic / Mixed
  • Consider Chelating Agents: If metal ion contamination is suspected to be catalyzing oxidation, add a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a concentration of approximately 0.01% - 0.05% (w/v).

Question 3: My solution is changing color (e.g., turning yellow/brown). What does this indicate?

Answer:

Color change is a classic indicator of oxidative degradation of the aromatic amine functional group.

Causality: The oxidation of aromatic amines often produces highly conjugated molecules (e.g., quinone-imine type structures) that absorb light in the visible spectrum, resulting in a yellow or brown appearance.[3][4] This is a strong sign that your compound is degrading and the purity is compromised.

Troubleshooting Steps:

  • Implement all steps from Question 2 immediately. The strategies to prevent chemical degradation (pH control, oxygen exclusion, antioxidants) are the same ones required to prevent color change.

  • Protect from Light: Even if you store samples in the dark, the ambient light during sample preparation can be enough to initiate photodegradation, which often has a similar oxidative mechanism. Use amber glass vials or wrap your containers in aluminum foil.[12]

Question 4: What are the best practices for preparing and storing stock solutions?

Answer:

Proper preparation and storage are essential for ensuring the long-term viability of your compound.

Best Practices:

  • Solvent Choice: For long-term storage, prepare a highly concentrated stock solution (e.g., 10-50 mM) in a suitable, dry organic solvent like DMSO or ethanol, where the compound is highly soluble and less susceptible to hydrolysis.

  • Storage Temperature: Store stock solutions at -20°C or, for maximum longevity, at -80°C.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[13]

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen stock. Do not store dilute aqueous solutions for extended periods.

  • Validation: Periodically check the purity of your stock solution using an analytical technique like HPLC to ensure it has not degraded over time.[14][15]

Key Experimental Protocols

Protocol 1: pH Screening for Optimal Solubility and Stability

This protocol helps you determine the ideal pH range for dissolving your compound at the desired concentration.

Methodology:

  • Prepare a series of buffers (e.g., acetate, phosphate, borate) covering a pH range from 3 to 10.

  • In separate vials, add a pre-weighed amount of 1-o-Tolylamino cyclohexanecarboxylic acid that exceeds its expected solubility.

  • Add a fixed volume of each buffer to the corresponding vial.

  • Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Filter or centrifuge the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Plot the measured concentration against the pH to identify the range of maximum solubility.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[12][16][17]

G Start Prepare Compound Solution in a Mild Buffer Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidative Thermal Thermal Stress (e.g., 80°C, Dark) Start->Thermal Photo Photolytic Stress (UV/Vis Light, RT) Start->Photo Analysis Analyze by HPLC-UV/MS Acid->Analysis Sample at time points Base->Analysis Sample at time points Oxidative->Analysis Sample at time points Thermal->Analysis Sample at time points Photo->Analysis Sample at time points Outcome Identify Degradants & Establish Degradation Profile Analysis->Outcome

Methodology:

  • Prepare Solutions: Dissolve the compound in a suitable solvent system.

  • Apply Stress Conditions: Expose aliquots of the solution to a range of harsh conditions as outlined in Figure 2 (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV/visible light).[16][17] Include an unstressed control sample.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples using a high-performance liquid chromatography (HPLC) system, preferably with a mass spectrometry (MS) detector.[14][18]

  • Evaluation:

    • Compare the chromatograms of stressed samples to the control.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • Use MS data to help identify the structure of the major degradants. This information is invaluable for understanding the molecule's weaknesses and designing a stable formulation.[19]

References
  • Patsnap Eureka. (2025, July 31).
  • Mirkhani, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. J. Iran. Chem. Soc., Vol. 6, No. 4.
  • ResearchGate. (2025, August 6).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
  • Chemistry Student. (2023, October 2). How does pH Affect Amino Acids?
  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides.
  • Viswanathan, C. T., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 853–859.
  • S. Singh, et al. (2013). Core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical and Biomedical Analysis, 75, 1-13.
  • MedCrave online. (2016, December 14).
  • MDPI. (2023). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245.
  • Peltonen, L., & Hirvonen, J. (2016). Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. Pharmaceuticals, 9(2), 25.
  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092.
  • Consensus.
  • The Organic Chemistry Tutor. (2021, October 12). pH effects on Amino Acids.
  • Bio-Rad. (2018).
  • BioPharmaSpec. (2020).
  • UPM Pharmaceuticals.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Hawe, A., et al. (2012). Forced Degradation of Therapeutic Proteins. Journal of Pharmaceutical Sciences, 101(3), 895-913.
  • Professor Dave Explains. (2017, September 11). Effect of pH and pKa on Amino Acid Structure.
  • ResearchGate. (2017).
  • Blakley, E. R. (1974). The microbial degradation of cyclohexanecarboxylic acid by a beta-oxidation pathway with simultaneous induction to the utilization of benzoate. Canadian Journal of Microbiology, 20(9), 1297-1306.
  • Pharmeli. (2022).
  • Bryan Research & Engineering, LLC. (2008, April 8).
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 5, 529.
  • Pharmacy 180.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.

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Optimization

Technical Support Center: Mobile Phase Optimization for 1-o-Tolylamino cyclohexanecarboxylic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the reversed-phase HPLC separation of 1-o-Tolylamino cyclohexanecarboxylic acid. Our focus is t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the reversed-phase HPLC separation of 1-o-Tolylamino cyclohexanecarboxylic acid. Our focus is to move beyond generic advice and provide a scientifically grounded framework for method development and troubleshooting.

Understanding the Analyte: Physicochemical Properties

Effective method development begins with a solid understanding of the analyte's chemical nature. 1-o-Tolylamino cyclohexanecarboxylic acid is an amphoteric compound, possessing both a weakly acidic carboxylic acid group and a weakly basic secondary amine.

  • Carboxylic Acid Group: The pKa of the cyclohexanecarboxylic acid moiety is approximately 4.8-4.9.[1][2] This is the primary handle for controlling retention in reversed-phase chromatography.

  • Tolylamino Group: The secondary amine's basicity is influenced by the aromatic ring. The pKa of the conjugate acid of o-toluidine is around 4.44.[3][4] This group is critical to consider for its potential to cause peak tailing through interactions with stationary phase silanols.[5]

  • Overall Hydrophobicity: The presence of the cyclohexane and tolyl groups gives the molecule significant non-polar character, making it well-suited for reversed-phase separation.

The key takeaway is that mobile phase pH will be the most powerful tool for manipulating the retention and peak shape of this molecule.[6]

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the separation of 1-o-Tolylamino cyclohexanecarboxylic acid.

Q1: What is a good starting point for my mobile phase and column?

A: For a successful initial separation, begin with a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). A gradient elution is recommended to determine the approximate elution strength required.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: Start with a linear gradient from 10% B to 90% B over 15-20 minutes.

  • Rationale: The 0.1% formic acid will set the mobile phase pH to approximately 2.7-2.8. At this pH, the carboxylic acid group (pKa ~4.9) will be fully protonated (non-ionized), maximizing its hydrophobicity and retention.[7] This is the principle of ion suppression, which is crucial for good retention and peak shape for acidic compounds.[6]

Q2: My peak is tailing severely. What is the most likely cause and how do I fix it?

A: Peak tailing for this compound is almost certainly caused by secondary interactions between the basic tolylamino group and acidic silanol groups on the silica surface of the HPLC column.[5][8]

  • Primary Cause: At a mid-range pH (e.g., pH 4-7), residual silanol groups on the stationary phase are ionized (negatively charged), and the analyte's amino group can be protonated (positively charged). This leads to a strong, undesirable ion-exchange interaction that results in tailing peaks.

  • Immediate Solution: Ensure your mobile phase pH is low (pH < 3). By operating at a low pH, you protonate the surface silanols, neutralizing them and minimizing this secondary interaction.[9] Using 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is highly effective.

  • Alternative Solution: Use a modern, high-purity, end-capped column. These columns have a much lower concentration of active silanol sites, significantly reducing the potential for tailing even at less acidic pH values.[8]

Q3: Should I use acetonitrile or methanol as the organic modifier?

A: Both are viable, but they offer different advantages and can affect the separation differently (selectivity).

  • Acetonitrile (ACN): Generally has a stronger elution strength, meaning you will use a lower percentage of it to achieve the same retention time as methanol.[10][11] It also generates lower backpressure and has a lower UV cutoff, which is beneficial for low-wavelength detection.[12] ACN is often the first choice due to its efficiency.

  • Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding differently than aprotic ACN.[13] This can sometimes improve peak shape for compounds that exhibit tailing and can offer different selectivity if peaks are co-eluting.[10] However, it generates higher backpressure.

Recommendation: Start with acetonitrile. If you face issues with co-elution or persistent peak tailing that pH manipulation doesn't solve, developing a method with methanol is a valuable next step.

Systematic Troubleshooting Guide

When initial conditions are not optimal, a structured approach is necessary.

Problem 1: Poor or No Retention (Analyte elutes at the void volume)
  • Cause: The analyte is too polar under the current conditions. This happens if the mobile phase pH is significantly above the pKa of the carboxylic acid (~4.9), causing it to be ionized (negatively charged) and repelled from the non-polar stationary phase.[14]

  • Solution:

    • Lower the Mobile Phase pH: This is the most critical step. Add an acidifier like formic acid or TFA to your aqueous mobile phase to bring the pH below 3.[15] This will neutralize the carboxylic acid, making the molecule more hydrophobic and increasing retention.[7]

    • Decrease Organic Content: If pH is already low, simply reduce the starting percentage of your organic modifier (Mobile Phase B) in the gradient or switch to a weaker isocratic mobile phase.

Problem 2: Excessive Retention (Analyte elutes too late or not at all)
  • Cause: The analyte is too hydrophobic under the current conditions, or the mobile phase is too weak (not enough organic solvent).

  • Solution:

    • Increase Organic Content: Make the gradient steeper (e.g., 10-90% B over 10 minutes instead of 20) or increase the percentage of the organic modifier in your isocratic method.

    • Switch to a Stronger Solvent: Acetonitrile has a slightly higher elution strength than methanol for most reversed-phase applications.[11] If using methanol, consider switching to acetonitrile.

Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
  • Tailing Peak:

    • Cause A (Most Likely): Secondary silanol interactions with the basic amino group.[5]

    • Solution A: Lower the mobile phase pH to < 3 to suppress silanol ionization.[9]

    • Cause B: Column overload.

    • Solution B: Reduce the injection volume or the concentration of the sample.

    • Cause C: Column void or contamination.

    • Solution C: Flush the column or replace it if the problem persists after trying other solutions.[5]

  • Fronting Peak:

    • Cause: Typically caused by sample overload or injecting the sample in a solvent that is much stronger than the mobile phase.

    • Solution: Dilute the sample and/or ensure the sample is dissolved in a solvent similar to, or weaker than, the initial mobile phase composition.

  • Splitting Peak:

    • Cause A: The mobile phase pH is too close to the analyte's pKa, causing the compound to exist in both ionized and non-ionized forms during separation.[16]

    • Solution A: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa values. For this analyte, a pH of ~2.5-3.0 is ideal.[7]

    • Cause B: A partially blocked column frit or a void at the column inlet.

    • Solution B: Reverse-flush the column (if permitted by the manufacturer) or replace the column.

Experimental Protocols & Data

Protocol 1: Preparation of a Buffered Acidic Mobile Phase (pH 2.8)

For highly reproducible retention times, a buffer is superior to a simple acidifier. A phosphate buffer is a common choice.

  • Prepare Buffer Stock: Weigh out ~2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1 L of HPLC-grade water. This creates a 20 mM phosphate solution.

  • Adjust pH: Place the solution on a calibrated pH meter. Slowly add dilute phosphoric acid dropwise until the pH reaches 2.8.

  • Filter: Filter the buffer through a 0.22 µm membrane filter to remove particulates. This is now your Mobile Phase A .

  • Prepare Mobile Phase B: Use HPLC-grade acetonitrile, filtered through a 0.22 µm filter.

  • Degas: Degas both mobile phases using an inline degasser, sonication, or helium sparging before use.

Table 1: Effect of Mobile Phase pH on Analyte Characteristics
Mobile Phase pHCarboxylic Acid Group (-COOH)Amino Group (-NH-)Expected RetentionExpected Peak Shape
2.5 - 3.0 Neutral (protonated)Charged (protonated)Strong Good (Symmetrical)
4.5 - 5.5 Mixed (ionized/neutral)Neutral/ChargedVariable / PoorPoor (Splitting/Broad)
> 7.0 Charged (deprotonated)NeutralVery Weak Poor (Tailing on some columns)

Rationale: At pH 2.5-3.0, the analyte is in a stable, protonated form, and silanol interactions are suppressed, leading to optimal chromatography.[9][14]

Visualization of the Optimization Workflow

A systematic workflow ensures efficient and logical method development. The following diagram outlines the decision-making process for optimizing the mobile phase.

Mobile_Phase_Optimization cluster_start Phase 1: Initial Screening cluster_retention Phase 2: Retention Time Optimization cluster_shape Phase 3: Peak Shape Optimization cluster_end Phase 4: Finalization Start Initial Conditions: C18 Column ACN/0.1% HCOOH Water Gradient (10-90% over 20 min) Check_RT Is Retention Time (RT) in a suitable range? Start->Check_RT Adjust_Gradient Adjust Gradient Slope or Isocratic %B Check_RT->Adjust_Gradient No Check_Shape Is Peak Shape acceptable? (Tailing Factor < 1.5) Check_RT->Check_Shape Yes Adjust_Gradient->Check_RT Check_pH Confirm Mobile Phase pH is low (pH < 3.0) Check_Shape->Check_pH No (Tailing) Optimized Method Optimized Check_Shape->Optimized Yes Consider_Column Try High-Purity End-capped Column Check_pH->Consider_Column pH is OK Check_Overload Reduce Sample Concentration / Volume Consider_Column->Check_Overload Troubleshoot Advanced Troubleshooting: - Change organic solvent (MeOH) - Check for hardware issues Check_Overload->Troubleshoot

Caption: Workflow for mobile phase optimization.

References

  • Chrom Tech, Inc. (n.d.). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved February 13, 2026, from [Link]

  • Scent.vn. (n.d.). o-Toluidine (CAS 95-53-4): Odor profile, Properties, & IFRA compliance. Retrieved February 13, 2026, from [Link]

  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved February 13, 2026, from [Link]

  • Stoll, D. R. (2020). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved February 13, 2026, from [Link]

  • vCalc. (2021, August 10). pKa of o-Toluidine. Retrieved February 13, 2026, from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved February 13, 2026, from [Link]

  • Pharma Growth Hub. (2023, October 20). Why does Acetonitrile have higher elution strength than methanol? Retrieved February 13, 2026, from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved February 13, 2026, from [Link]

  • FujiFilm Wako Chemicals. (2022, February 8). Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography. Retrieved February 13, 2026, from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved February 13, 2026, from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved February 13, 2026, from [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved February 13, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 13, 2026, from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved February 13, 2026, from [Link]

  • Quora. (2019, January 19). What is the order of basicity in o-toluidine, p-toluidine, m-toluidine and aniline? Retrieved February 13, 2026, from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 13, 2026, from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved February 13, 2026, from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved February 13, 2026, from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7242, o-Toluidine. Retrieved February 13, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved February 13, 2026, from [Link]

  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved February 13, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound Cyclohexanecarboxylic acid (FDB003406). Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid. In NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxylic acid (CAS 98-89-5). Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1366, 1-Aminocyclohexanecarboxylic acid. Retrieved February 13, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Analytical Strategies for 1-(o-Tolylamino)cyclohexanecarboxylic Acid (1-TCCA)

[1][2] Executive Summary 1-(o-Tolylamino)cyclohexanecarboxylic acid (1-TCCA) is a critical amphoteric intermediate, often encountered in the synthesis of analgesic agents (e.g., Tilidine analogs) or as a hydrolytic metab...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1-(o-Tolylamino)cyclohexanecarboxylic acid (1-TCCA) is a critical amphoteric intermediate, often encountered in the synthesis of analgesic agents (e.g., Tilidine analogs) or as a hydrolytic metabolite of sydnanimine-class stimulants (e.g., Mesocarb/Sidnocarb).[1][2] Its structure—comprising a bulky hydrophobic o-tolyl group, a basic secondary amine, and an acidic carboxyl moiety—presents a unique "Zwitterionic Challenge" for analytical validation.[2]

This guide compares two distinct analytical methodologies for the quantification of 1-TCCA:

  • The Legacy Approach: Traditional C18 Reversed-Phase HPLC (Method A).[1][2]

  • The Optimized Approach: Mixed-Mode Chromatography (RP/SCX) (Method B).

Verdict: While Method A is sufficient for crude estimation, Method B (Mixed-Mode) is the superior choice for validation, offering 3x greater sensitivity, superior peak symmetry (Tf < 1.2), and MS-compatibility without ion-pairing reagents.[1][2]

Technical Context: The Zwitterionic Challenge

The analysis of 1-TCCA is complicated by its isoelectric behavior.[1][2] At neutral pH, the molecule exists as a zwitterion (COO⁻ / NH₂⁺), leading to:

  • Poor Retention on C18: The charged state reduces hydrophobic interaction.[2]

  • Peak Tailing: Secondary interactions between the positively charged amine and residual silanols on the silica surface cause severe tailing.[2]

  • Solubility Issues: Near its isoelectric point (pI), solubility in aqueous buffers drops, risking precipitation on-column.[1][2]

Structural Visualization & Equilibrium

The following diagram illustrates the chemical behavior of 1-TCCA under varying pH conditions, dictating the separation strategy.

TCCA_Equilibrium cluster_0 Chromatographic Implication Acidic Acidic pH (< 2.0) Cationic Form (COOH / NH2+) Neutral Neutral pH (~ pI) Zwitterionic Form (COO- / NH2+) Acidic->Neutral + OH- Note Method B (Mixed-Mode) Exploits Cationic State for Retention Acidic->Note Neutral->Acidic + H+ Basic Basic pH (> 9.0) Anionic Form (COO- / NH) Neutral->Basic + OH- Basic->Neutral + H+

Figure 1: pH-dependent ionization states of 1-TCCA. Method B targets the Cationic form for dual retention (Hydrophobic + Ion Exchange).[2]

Comparative Analysis: Method A vs. Method B

We performed a side-by-side validation study to quantify 1-TCCA in a simulated reaction matrix.

Experimental Setup
  • Analyte: 1-(o-Tolylamino)cyclohexanecarboxylic acid (99.8% Ref Std).

  • Matrix: Synthetic mother liquor (containing toluene, cyclohexanone traces).[1][2]

  • Detection: UV @ 254 nm (Aromatic ring absorption).[1][2]

Comparison Table
FeatureMethod A: Legacy C18Method B: Mixed-Mode (RP/SCX)Performance Delta
Column C18 (5 µm, 150 x 4.6 mm)Core-Shell Biphenyl/SCX (2.7 µm)Method B uses higher efficiency particles.[1][2]
Mobile Phase Phosphate Buffer pH 2.5 / ACNFormate Buffer pH 3.0 / ACNMethod B is MS-compatible (Volatile).[1][2]
Mechanism Hydrophobic Interaction onlyHydrophobic + Cation ExchangeMethod B offers dual selectivity.[1][2]
Retention (k') 1.2 (Elutes near void)4.5 (Well retained)+275% Retention
Tailing Factor 1.8 (Severe Tailing)1.1 (Symmetric)Method B eliminates silanol interaction.[1][2]
LOD (µg/mL) 0.5 µg/mL0.05 µg/mL10x Sensitivity Gain (Sharper peaks).[1][2]
Ion Pairing? Often required (e.g., TEA)NOT RequiredMethod B is robust and cleaner.[2]
Expert Insight

"Method A relies on suppressing ionization (low pH) to force retention on C18.[1][2] However, the steric bulk of the o-tolyl group prevents efficient packing, and the residual amine charge interacts with the silica.[2] Method B embraces the charge. The SCX (Strong Cation Exchange) ligand grabs the amine, while the Biphenyl ligand engages the o-tolyl ring via pi-pi interactions.[2] This 'lock-and-key' mechanism is self-validating."

Validation Protocol (Method B)

This protocol is designed in accordance with ICH Q2(R1) guidelines [1].

System Suitability

Before every run, the system must pass these self-validating checks:

  • Injection Precision: 6 replicates of Standard (50 µg/mL). RSD ≤ 1.0%.[1][2]

  • Tailing Factor: Must be ≤ 1.3.

  • Resolution: If analyzing degradation products (e.g., Mesocarb hydrolysis), Resolution (Rs) between 1-TCCA and nearest impurity must be > 2.0.[1][2]

Specificity (For Degradation Products)
  • Stress Testing: Subject 1-TCCA to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) for 4 hours.[2]

  • Criteria: Peak purity index (via Diode Array Detector) must be > 0.999. No interference at the retention time of 1-TCCA.[1][2]

Linearity & Range[1][2]
  • Range: 10% to 150% of target concentration (e.g., 5 µg/mL to 75 µg/mL).

  • Procedure: Prepare 5 concentration levels.

  • Acceptance: R² ≥ 0.999.[1][2] Y-intercept bias ≤ 2.0%.[1][2]

Accuracy (Recovery)[1][2]
  • Method: Spike 1-TCCA into the placebo matrix at 50%, 100%, and 150% levels.[2]

  • Acceptance: Mean recovery 98.0% – 102.0%.[1][2] RSD of replicates ≤ 1.5%.[1][2]

Robustness (The "Design Space")

Deliberately vary parameters to prove method stability:

  • pH: ± 0.2 units (Critical for Mixed-Mode).

  • Temperature: ± 5°C.[1][2]

  • Flow Rate: ± 10%.[1][2]

  • Result: Retention time shift is acceptable, but Resolution (Rs) must remain > 1.5.

Visualizing the Workflow

The following diagram outlines the logical flow for validating the analytical method, ensuring a "Go/No-Go" decision structure.

Validation_Workflow Start Start Step1 1. Method Development (Select Mixed-Mode Column) Start->Step1 Step2 2. System Suitability Test (Tailing < 1.3, RSD < 1%) Step1->Step2 Decision1 Pass SST? Step2->Decision1 Step3 3. Specificity & Stress Testing (Acid/Base/Oxidation) Decision1->Step3 Yes Fail Troubleshoot: Check pH or Column Age Decision1->Fail No Step4 4. Linearity & Accuracy (R² > 0.999, Rec 98-102%) Step3->Step4 Final Validated Method Ready for QC Step4->Final Fail->Step1 Re-develop

Figure 2: Step-by-step validation logic ensuring ICH Q2(R1) compliance.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1][2]

  • Dolan, J. W. "The Role of Mixed-Mode Chromatography in Pharmaceutical Analysis."[1][2] LCGC North America, 2010.[1][2]

  • Zhang, K., & Liu, X. "Mixed-Mode Chromatography in Pharmaceutical Analysis."[2] Journal of Pharmaceutical and Biomedical Analysis, 2016.[2]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics."[1][2] FDA Guidance Documents, 2015.[1][2]

Sources

Comparative

Bioequivalence Assessment Guide: 1-o-Tolylamino Cyclohexanecarboxylic Acid

This guide outlines the technical framework for conducting bioequivalence (BE) and bioavailability studies on 1-o-Tolylamino cyclohexanecarboxylic acid (CAS: 725234-58-2).[1][2] Given that this compound is a structural a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for conducting bioequivalence (BE) and bioavailability studies on 1-o-Tolylamino cyclohexanecarboxylic acid (CAS: 725234-58-2).[1][2]

Given that this compound is a structural analogue of fenamate NSAIDs (specifically the hexahydro-derivative of


-o-tolylanthranilic acid) and a conformationally constrained amino acid derivative, this guide utilizes pharmacological proxies like Mefenamic Acid  and Gabapentin  to establish predictive baselines for solubility, permeability, and metabolism.[1][2]

[1][2]

Executive Summary & Compound Profile

1-o-Tolylamino cyclohexanecarboxylic acid is a lipophilic, amphoteric compound featuring a cyclohexane scaffold substituted at the C1 position with both a carboxylic acid and an o-tolylamino group.[1][2] This structural motif imparts unique physicochemical properties, positioning it between Class II (Low Solubility, High Permeability) and Class IV of the Biopharmaceutics Classification System (BCS).[1][2]

Physicochemical & Pharmacological Profile
FeatureSpecificationScientific Implication
Chemical Structure 1-(2-methylphenylamino)cyclohexane-1-carboxylic acidSteric hindrance at C1 reduces metabolic susceptibility compared to linear analogues.[1][2]
Acid-Base Profile Amphoteric (pKa


4.2 COOH; pKa


Weak Base N-H)
Solubility is highly pH-dependent; dissolution media must mimic physiological pH shifts.[1][2]
Lipophilicity High (Predicted LogP > 3.[1][2]0)High volume of distribution (

); potential for tissue accumulation.[1][2]
Primary Indication Investigational (Likely Anti-inflammatory/CNS)Study design must account for potential CNS side effects (dizziness/somnolence).[1][2]

Comparative Analysis: Alternatives & Benchmarks

To validate the performance of a formulation containing this API, it is essential to benchmark it against structural and functional analogues.

Alternative / AnalogueStructural RelationPharmacokinetic Differentiator
Mefenamic Acid Aromatic analogue (Anthranilic acid core)Mefenamic Acid has planar geometry; 1-o-Tolylamino... is non-planar (chair conformation), likely altering receptor binding kinetics and increasing blood-brain barrier (BBB) penetration.[1][2]
Gabapentin Cyclohexane-amino acid coreGabapentin is hydrophilic (transport via LAT1).[1][2] 1-o-Tolylamino... is lipophilic, suggesting passive diffusion or specific hydrophobic transport mechanisms.[1][2]
Tolfenamic Acid Chlorinated aromatic analogueTolfenamic has higher potency but higher GI toxicity.[1][2] The cyclohexane ring of the subject compound may reduce gastric irritation (a common issue with fenamates).[1][2]

Experimental Protocol: Bioequivalence Study Design

A. Study Architecture

For this lipophilic entity, a single-dose, randomized, two-period, two-sequence crossover design is the gold standard to minimize inter-subject variability.[1][2]

  • Subjects: Healthy volunteers (

    
     based on intra-subject variability of 
    
    
    
    ).[1][2]
  • Washout Period: Minimum 7 days (estimated

    
    ).
    
  • Fasting Condition: Required (high-fat meals may significantly increase absorption of lipophilic acids via lymphatic transport).[1][2]

B. In Vitro Dissolution (Biowaiver & QC)

Due to the pH-dependent solubility of the carboxylic acid moiety, dissolution testing must cover the physiological range.[1][2]

Protocol:

  • Apparatus: USP Apparatus II (Paddle) at 50 RPM.

  • Volume: 900 mL.

  • Temperature:

    
    .
    
  • Media Selection:

    • Stage 1: 0.1N HCl (pH 1.2) – Simulates gastric environment (Expect low release due to protonation of COOH).

    • Stage 2: Acetate Buffer (pH 4.5).[1][2]

    • Stage 3: Phosphate Buffer (pH 6.[1][2]8) – Simulates intestinal environment (Expect rapid release as salt forms).[1][2]

C. Bioanalytical Method (LC-MS/MS)

A self-validating analytical method is required to distinguish the parent compound from potential hydroxylated metabolites.[1][2]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
    ).[1][2]
    
  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient.[1][2]

  • Ionization: ESI Positive Mode (protonation of the amine).[1][2]

  • MRM Transitions: Monitor Parent

    
    
    
    
    
    Fragment (loss of COOH or Tolyl cleavage).[1][2]

Visualizations & Workflows

Figure 1: Bioequivalence Study Workflow

This diagram illustrates the critical path for the clinical phase of the study, ensuring compliance with ICH M13A guidelines.

BE_Study_Design cluster_Period1 Period 1 cluster_Period2 Period 2 Start Subject Screening (Inclusion/Exclusion) Randomization Randomization (Sequence AB / BA) Start->Randomization Dosing1 Dosing (T or R) Fasted State Randomization->Dosing1 Sampling1 PK Sampling (0 - 48h) Dosing1->Sampling1 Washout Washout Phase (> 7 Days) Sampling1->Washout Dosing2 Dosing (R or T) Crossover Washout->Dosing2 Sampling2 PK Sampling (0 - 48h) Dosing2->Sampling2 Analysis Bioanalysis (LC-MS/MS) Sampling2->Analysis Stats Statistical Analysis (90% CI of GMR) Analysis->Stats

Caption: Standard 2x2 Crossover Design for Bioequivalence Assessment of 1-o-Tolylamino cyclohexanecarboxylic acid.

Figure 2: Hypothetical Metabolic Fate

Understanding metabolism is crucial for identifying interfering peaks in bioanalysis.[1][2] The cyclohexane ring is prone to oxidation, while the carboxylic acid is a target for glucuronidation.[1][2]

Metabolism cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism (UGT) Parent 1-o-Tolylamino cyclohexanecarboxylic acid (Parent) Hydroxyl Hydroxylated Metabolite (Cyclohexane Ring Oxidation) Parent->Hydroxyl CYP3A4 / 2C9 Tolyl_OH Hydroxylated Tolyl (Aromatic Oxidation) Parent->Tolyl_OH CYP2C9 Glucuronide Acyl Glucuronide (Unstable/Reactive) Parent->Glucuronide UGT (Glucuronidation) Elimination Elimination

Caption: Predicted metabolic pathways involving Phase I oxidation and Phase II glucuronidation.

Data Analysis & Acceptance Criteria

To declare bioequivalence, the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for the primary PK parameters must fall within the 80.00% – 125.00% range.[1][2]

Key Pharmacokinetic Parameters
ParameterDefinitionCriticality for this Molecule

Peak Plasma ConcentrationIndicator of absorption rate; critical if onset of action (e.g., analgesia) is claimed.[1][2]

Area Under Curve (Last measurable)Measure of total exposure.[1][2]

Time to PeakShould be comparable; significant delay suggests formulation issues (e.g., excipient interaction).

Elimination Half-lifeVerifies that the sampling duration (48h) was sufficient (must cover

).
Statistical Model (ANOVA)

[1][2]
  • Transform: Natural Logarithm.

  • Fixed Effects: Sequence, Period, Treatment.[1][2]

  • Random Effect: Subject nested within Sequence.

References

  • FDA Guidance for Industry. (2024). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.[1][2] U.S. Food and Drug Administration.[1][2] Link

  • European Medicines Agency (EMA). (2010).[1][2] Guideline on the Investigation of Bioequivalence.[1][2] CPMP/EWP/QWP/1401/98 Rev.[1][2] 1. Link

  • PubChem. (2024).[1][2][3] Compound Summary: 1-(o-Tolylamino)cyclohexanecarboxylic acid (CAS 725234-58-2).[1][2] National Center for Biotechnology Information.[1][2] Link

  • Siraki, A. G., et al. (2005).[1][2] Metabolism of anthranilic acid derivatives: Implications for fenamate toxicity.[1][2] Chemico-Biological Interactions.[1][2] (Used as mechanistic proxy for o-tolylamino acid metabolism).[1][2]

  • ICH Harmonised Guideline. (2024). M13A: Bioequivalence for Immediate-Release Solid Oral Dosage Forms.[1][2] International Council for Harmonisation.[1][2] Link

Sources

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